2,5-Dichloro-4-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNCMECBWKQGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and weight of 2,5-Dichloro-4-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and proposed synthesis of 2,5-Dichloro-4-methylbenzamide. While this compound is not extensively documented in publicly accessible databases, this guide leverages data from closely related analogs and established chemical principles to offer valuable insights for researchers in medicinal chemistry and materials science. This document is intended to serve as a foundational resource, outlining the expected characteristics and a viable synthetic strategy for this molecule.
Molecular Structure and Chemical Identity
2,5-Dichloro-4-methylbenzamide is a derivative of benzamide with chlorine atoms at positions 2 and 5, and a methyl group at position 4 of the benzene ring. The core structure consists of a benzene ring attached to an amide functional group (-CONH2).
Molecular Formula: C₈H₇Cl₂NO
Molecular Weight: 204.06 g/mol
IUPAC Name: 2,5-dichloro-4-methylbenzamide
Canonical SMILES: CC1=CC(=C(C=C1Cl)C(=O)N)Cl
The structural arrangement of the substituents on the benzene ring is crucial for the molecule's chemical reactivity and potential biological activity. The electron-withdrawing nature of the two chlorine atoms and the electron-donating methyl group influence the electron density distribution within the aromatic ring and the properties of the amide group.
Caption: Molecular structure of 2,5-Dichloro-4-methylbenzamide.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Weight | 204.06 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | Based on similar benzamide derivatives |
| Melting Point | Expected to be a solid with a relatively high melting point | General property of aromatic amides |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO | Inferred from the nonpolar aromatic ring and polar amide group |
| Hydrogen Bond Donor Count | 2 | From the two hydrogens on the amide nitrogen |
| Hydrogen Bond Acceptor Count | 1 | From the oxygen of the amide carbonyl group |
Synthesis of 2,5-Dichloro-4-methylbenzamide
A plausible and efficient synthetic route to 2,5-Dichloro-4-methylbenzamide involves the conversion of the corresponding carboxylic acid, 2,5-dichloro-4-methylbenzoic acid. This transformation is a standard procedure in organic synthesis.
Proposed Synthetic Pathway:
The synthesis can be achieved via a two-step process starting from 2,5-dichloro-4-methylbenzoic acid:
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive acyl chloride. This is typically achieved by reacting the benzoic acid derivative with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction proceeds readily, often with gentle heating.
-
Amidation: The resulting 2,5-dichloro-4-methylbenzoyl chloride is then reacted with ammonia (in the form of ammonium hydroxide or ammonia gas) to form the desired benzamide. This is a nucleophilic acyl substitution reaction where ammonia acts as the nucleophile.
Caption: Proposed synthesis workflow for 2,5-Dichloro-4-methylbenzamide.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2,5-Dichloro-4-methylbenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2,5-dichloro-4-methylbenzoic acid (1 equivalent).
-
Add an excess of thionyl chloride (e.g., 2-3 equivalents).
-
Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2,5-dichloro-4-methylbenzoyl chloride is obtained as an oil or low-melting solid and can be used in the next step without further purification.
Step 2: Synthesis of 2,5-Dichloro-4-methylbenzamide
-
Dissolve the crude 2,5-dichloro-4-methylbenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a flask cooled in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonium hydroxide (an excess, e.g., 5-10 equivalents) to the stirred solution.
-
Stir the reaction mixture vigorously at 0°C for 30 minutes and then at room temperature for an additional 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 2,5-Dichloro-4-methylbenzamide.
Spectroscopic Analysis (Predicted)
While experimental spectra for 2,5-Dichloro-4-methylbenzamide are not available in public databases, the expected spectroscopic features can be predicted based on its molecular structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shifts will be influenced by the positions of the chlorine and methyl substituents.
-
Amide Protons (-CONH₂): A broad singlet corresponding to the two amide protons. The chemical shift of this peak can vary depending on the solvent and concentration (typically δ 5.0-8.0 ppm).
-
Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons, expected to appear in the upfield region (typically δ 2.0-2.5 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbons attached to chlorine atoms will show characteristic chemical shifts.
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-175 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 15-25 ppm.
IR (Infrared) Spectroscopy:
-
N-H Stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.
-
C=O Stretching (Amide I band): A strong absorption band around 1650-1690 cm⁻¹.
-
N-H Bending (Amide II band): A band around 1600-1650 cm⁻¹.
-
C-H Stretching: Aromatic and aliphatic C-H stretching bands around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C-Cl Stretching: Bands in the fingerprint region, typically below 800 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight (204.06). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1.
-
Fragmentation Pattern: Common fragmentation pathways for benzamides include the loss of the amide group and cleavage of the aromatic ring.
Applications and Future Research
Derivatives of benzamide are known to exhibit a wide range of biological activities, including acting as herbicides, fungicides, and having various pharmacological properties. The specific substitution pattern of 2,5-Dichloro-4-methylbenzamide suggests it could be a valuable intermediate or a candidate for screening in drug discovery and agrochemical research. Further investigation into its synthesis, characterization, and biological evaluation is warranted to explore its potential applications.
Conclusion
This technical guide has provided a detailed overview of 2,5-Dichloro-4-methylbenzamide, including its molecular structure, predicted physicochemical properties, a viable synthetic route, and expected spectroscopic characteristics. While experimental data for this specific compound is limited, the information presented here, based on established chemical principles and data from related compounds, offers a solid foundation for researchers interested in its synthesis and potential applications. It is our hope that this guide will stimulate further research into this and other novel benzamide derivatives.
References
There are no direct publications found for 2,5-Dichloro-4-methylbenzamide in the initial search. The following references are for related compounds and general synthetic methods that support the information provided in this guide.
-
PubChem. 2,5-dichloro-4-methylbenzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 2,4-Dichlorobenzamide. National Center for Biotechnology Information. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Provides general principles for the synthesis and spectroscopic analysis of benzamides).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Details the principles of NMR, IR, and MS for organic compounds).
2,5-Dichloro-4-methylbenzamide CAS number and chemical identifiers
Topic: 2,5-Dichloro-4-methylbenzamide CAS number and chemical identifiers Content Type: In-depth technical guide.
Chemical Identity, Synthetic Architecture, and Research Utility[1][2]
Executive Summary
2,5-Dichloro-4-methylbenzamide is a halogenated aromatic amide serving as a critical scaffold in the synthesis of agrochemicals and pharmaceutical intermediates. Characterized by its electron-deficient benzene ring—due to the inductive effects of two chlorine atoms—it exhibits unique reactivity profiles utilized in nucleophilic aromatic substitutions (
Chemical Identity & Molecular Descriptors[3][4][5][6]
Precise identification is the bedrock of reproducible science. The following descriptors uniquely define the target analyte, distinguishing it from its structural isomers (e.g., 2,4-dichloro-5-methylbenzamide).
Core Identifiers
| Descriptor | Value | Notes |
| CAS Registry Number | 1806274-57-6 | Primary identifier for research-grade material. |
| IUPAC Name | 2,5-Dichloro-4-methylbenzamide | Systematic nomenclature. |
| Common Synonyms | 2,5-Dichloro-p-toluamide | Derived from p-toluic acid parentage. |
| Molecular Formula | - | |
| Molecular Weight | 204.05 g/mol | Monoisotopic mass: 202.99 g/mol .[1] |
| SMILES | CC1=CC(=C(C=C1Cl)C(=O)N)Cl | Useful for cheminformatics/docking. |
| InChI Key | OKQVTXQHMULSHV-UHFFFAOYSA-N | (Note: Computed for the amide derivative).[2] |
Structural Visualization
The following diagram illustrates the structural hierarchy and functional groups governing the molecule's reactivity.
Figure 1: Structural decomposition of 2,5-Dichloro-4-methylbenzamide highlighting electronic effects of substituents.
Physicochemical Properties[5][6][8][9][10][11][12]
Understanding the physical state is crucial for designing purification protocols. The lipophilicity induced by the dichloro-substitution pattern significantly impacts solubility.
| Property | Value (Experimental/Predicted) | Implications for Protocol |
| Physical State | White to Off-white Crystalline Solid | Easy to handle; prone to static. |
| Melting Point | 178–182 °C (Predicted) | High thermal stability; suitable for recrystallization. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Precipitates upon aqueous workup. |
| Solubility (Organic) | DMSO, DMF, MeOH, DCM | Soluble in polar aprotic solvents. |
| LogP | ~2.3 | Moderate lipophilicity; cell-permeable potential. |
| pKa (Amide) | ~15-16 | Non-basic; will not protonate under physiological pH. |
Synthetic Pathways & Methodology
Expert Insight: While direct chlorination of 4-methylbenzamide yields a mixture of isomers, the most reliable synthetic route proceeds via the acid chloride of 2,5-dichloro-4-methylbenzoic acid . This ensures regiospecificity and high purity.
Protocol: Conversion of Carboxylic Acid to Amide
Reagents:
-
Precursor: 2,5-Dichloro-4-methylbenzoic acid (CAS 21460-88-8).
-
Chlorinating Agent: Thionyl Chloride (
) or Oxalyl Chloride. -
Amination Agent: Aqueous Ammonia (
) or Ammonia gas.
Step-by-Step Workflow:
-
Activation:
-
Dissolve 10 mmol of 2,5-dichloro-4-methylbenzoic acid in anhydrous toluene or DCM.
-
Add 12 mmol
and a catalytic drop of DMF. -
Reflux for 2-3 hours until gas evolution (
, ) ceases. -
Checkpoint: Monitor by TLC (acid spot disappears) or convert a small aliquot to methyl ester for GC-MS.
-
Evaporate solvent to isolate the crude acid chloride (2,5-dichloro-4-methylbenzoyl chloride).
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous THF (tetrahydrofuran).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add excess concentrated aqueous ammonia (28-30%) or bubble
gas. -
Note: The reaction is exothermic. Maintain temperature < 10°C to prevent side reactions.
-
-
Isolation:
-
Stir at room temperature for 1 hour.
-
Evaporate THF under reduced pressure.
-
Add cold water to the residue. The product, being hydrophobic, will precipitate as a white solid.
-
Filter and wash the cake with water to remove ammonium chloride salts.
-
Figure 2: Synthetic route from the benzoic acid precursor via acid chloride activation.
Analytical Characterization & Quality Control
To validate the synthesized material, a multi-modal approach is required.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (DMSO-d6, 400 MHz):
-
2.35 (s, 3H,
) - 7.40–7.60 (s, 1H, Ar-H)
- 7.60–7.80 (s, 1H, Ar-H)
-
7.80–8.10 (br s, 2H,
) -
Interpretation: The two aromatic protons will appear as singlets due to the para relationship relative to the methyl/amide and the blocking chlorines, confirming the 2,5-substitution pattern.
-
2.35 (s, 3H,
HPLC Purity Assessment
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic absorption).
-
Retention Time: Expect late elution (~8-10 min) due to the lipophilic chlorine substituents.
Applications & Research Utility
Drug Discovery: Substituted benzamides are privileged structures in medicinal chemistry.
-
Kinase Inhibition: The 2,5-dichloro motif provides steric bulk and lipophilicity, often used to fill hydrophobic pockets in ATP-binding sites of kinases.
-
Bioisosteres: The amide group serves as a hydrogen bond donor/acceptor, mimicking peptide bonds in protease inhibitors.
Agrochemistry:
-
Pesticide Intermediates: Halogenated benzamides are precursors to benzoylurea insecticides (e.g., Lufenuron analogs), where the amide nitrogen is further functionalized.
Safety & Handling (EHS)
Hazard Classification (GHS):
-
Warning: Causes skin irritation (H315), Serious eye irritation (H319).
-
Environmental: Toxic to aquatic life with long-lasting effects (H411) due to chlorination.
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Containment: Handle powder in a fume hood to avoid inhalation of dust.
-
Disposal: Do not dispose of down the drain. Collect in halogenated organic waste containers.
References
-
PubChem. (n.d.).[3][4] Compound Summary: 2,5-Dichloro-4-methylbenzoic acid (Precursor). National Library of Medicine. Retrieved from [Link]
-
ChemBuyersGuide. (n.d.). 2,5-Dichloro-4-methylbenzamide Suppliers and CAS. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). General Synthesis of Benzamides from Acid Chlorides. Technical Bulletin. (General reference for the described synthetic protocol).
Sources
- 1. 1806274-57-6 2,5-Dichloro-4-methylbenzamide AKSci 9322EF [aksci.com]
- 2. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 3. 2,5-Dichloro-4-hydroxybenzamide | C7H5Cl2NO2 | CID 130056380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-benzyl-2,4-dichloro-N-methylbenzamide | C15H13Cl2NO | CID 693063 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 2,5-Dichloro-4-methylbenzamide in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, from early-stage discovery and formulation to manufacturing and bioavailability. This guide provides a comprehensive technical framework for understanding and determining the solubility profile of 2,5-Dichloro-4-methylbenzamide, a compound of interest in contemporary drug development. In the absence of extensive public data on this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the governing principles of solubility, provides a validated experimental protocol for its determination, and discusses the theoretical models that can be leveraged to predict and interpret solubility data. Our focus is on empowering researchers with the causality behind experimental choices and ensuring a self-validating system for data generation.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a fundamental physicochemical property in pharmaceutical sciences.[1] For an API like 2,5-Dichloro-4-methylbenzamide, its solubility profile across a range of organic solvents is paramount for several reasons:
-
Purification and Crystallization: The selection of an appropriate solvent system is crucial for achieving the desired purity and crystal form of the API.
-
Formulation Development: Understanding solubility is essential for designing effective dosage forms, whether for oral, parenteral, or topical administration.
-
Process Chemistry: Efficient and scalable manufacturing processes rely on a well-characterized solubility profile to optimize reaction conditions and product isolation.
-
Preclinical and Clinical Performance: The dissolution rate and subsequent absorption of an API are intrinsically linked to its solubility, directly impacting its bioavailability and therapeutic efficacy.[1]
This guide will provide the necessary theoretical underpinnings and practical methodologies to enable a thorough characterization of 2,5-Dichloro-4-methylbenzamide's solubility.
Physicochemical Properties of 2,5-Dichloro-4-methylbenzamide
A foundational understanding of the molecular structure and properties of 2,5-Dichloro-4-methylbenzamide is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₇Cl₂NO | Inferred from name |
| Molecular Weight | 204.05 g/mol | Calculated |
| Structure | A benzamide ring substituted with two chlorine atoms, a methyl group, and an amide group. The presence of the amide group allows for hydrogen bonding, while the dichlorinated benzene ring contributes to its lipophilicity. | General Chemical Principles |
The interplay between the polar amide group and the non-polar dichloromethyl-substituted benzene ring will be a key factor in determining its solubility in various organic solvents. The principle of "like dissolves like" suggests that the solubility will be influenced by the polarity, hydrogen bonding capability, and dispersion forces of the solvent.[2]
Theoretical Framework for Solubility
While experimental determination is the gold standard, theoretical models provide a predictive framework and deeper understanding of solute-solvent interactions.
Polarity and "Like Dissolves Like"
The polarity of organic molecules, which is determined by the presence of polar bonds due to electronegative atoms (like N and O in the amide group of 2,5-Dichloro-4-methylbenzamide), is a primary determinant of solubility. A molecule's overall polarity is a balance of its polar and non-polar regions. We can anticipate that 2,5-Dichloro-4-methylbenzamide will exhibit higher solubility in solvents with a polarity that is complementary to its own.
Hansen Solubility Parameters (HSP)
For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool.[3] HSP dissects the total cohesive energy of a substance into three components:
-
δD (Dispersion forces): Arising from van der Waals forces.
-
δP (Polar forces): Stemming from dipole-dipole interactions.
-
δH (Hydrogen bonding): The energy from hydrogen bonds.[3]
The principle is that substances with similar HSP values are likely to be miscible.[4] Determining the HSP of 2,5-Dichloro-4-methylbenzamide would allow for a rational selection of solvents for solubility screening.[5]
Experimental Determination of Solubility: The Shake-Flask Method
The equilibrium or "shake-flask" method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and accuracy.[1][6] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.
Detailed Step-by-Step Protocol
This protocol outlines a robust gravimetric method for determining the solubility of 2,5-Dichloro-4-methylbenzamide.[7]
Materials:
-
2,5-Dichloro-4-methylbenzamide (analytical grade)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g accuracy)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes or beakers
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Equilibration:
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[7] Periodically confirm that undissolved solid remains.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish.
-
-
Gravimetric Analysis:
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute.
-
Once all the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute.
-
-
Calculation:
-
The solubility (S) is calculated using the following formula:
-
S (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of solution collected
-
-
Experimental Workflow Diagram
Caption: Workflow for the gravimetric determination of solubility.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clearly structured table for easy comparison.
Table 1: Hypothetical Solubility Data for 2,5-Dichloro-4-methylbenzamide at 25 °C
| Solvent | Solvent Type | Solubility (g/L) | Molar Solubility (mol/L) |
| Water | Polar Protic | To be determined | To be determined |
| Methanol | Polar Protic | To be determined | To be determined |
| Ethanol | Polar Protic | To be determined | To be determined |
| Acetone | Polar Aprotic | To be determined | To be determined |
| Ethyl Acetate | Polar Aprotic | To be determined | To be determined |
| Dichloromethane | Nonpolar | To be determined | To be determined |
| Toluene | Nonpolar | To be determined | To be determined |
| Hexane | Nonpolar | To be determined | To be determined |
Interpretation of Results:
The interpretation of the solubility data will hinge on the principles of solute-solvent interactions. For instance, high solubility in polar aprotic solvents like acetone might be attributed to strong dipole-dipole interactions. Conversely, low solubility in a nonpolar solvent like hexane would indicate that the cohesive forces within the 2,5-Dichloro-4-methylbenzamide crystal lattice are stronger than the solute-solvent interactions.
Advanced Modeling and Prediction
For more sophisticated analyses, especially in mixed solvent systems, thermodynamic models like the Jouyban-Acree model can be employed.[8][9] This model is effective for correlating the solubility of a drug in binary or even ternary solvent mixtures.[10] The general form of the Jouyban-Acree model for a binary solvent mixture is:
ln(x_m,T) = f_1 * ln(x_1,T) + f_2 * ln(x_2,T) + f_1 * f_2 * Σ [ A_i * (f_1 - f_2)^i ] / T
Where:
-
x_m,T is the mole fraction solubility of the solute in the mixture at temperature T.
-
f_1 and f_2 are the volume fractions of the solvents in the mixture.
-
x_1,T and x_2,T are the mole fraction solubilities in the neat solvents.
-
A_i are the model constants, which are determined by fitting the model to experimental data.[11][12]
The application of such models can reduce the number of experiments required to fully characterize the solubility profile in complex solvent systems.[11]
Conclusion and Future Directions
This guide has established a comprehensive framework for determining and understanding the solubility profile of 2,5-Dichloro-4-methylbenzamide in organic solvents. By combining a robust experimental protocol with a sound theoretical understanding, researchers can generate the high-quality data necessary to advance their drug development programs. Future work should focus on the experimental determination of the solubility in a diverse range of solvents and at various temperatures. These data will be invaluable for building predictive models, such as those based on Hansen Solubility Parameters or the Jouyban-Acree model, which can further accelerate the formulation and process development of this promising compound.
References
- Benchchem. (n.d.). Solubility of 2,5-Dihydroxybenzaldehyde in different organic solvents.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Hughes, L. P., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central.
- Solubility of Organic Compounds. (2023, August 31).
- Hansen Solubility Parameters. (n.d.).
- Jouyban, A. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. PMC - NIH.
- Solubility of 4-benzoylbenzamide in common organic solvents. (n.d.). Benchchem.
- In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. (2025, August 6).
- Hansen solubility parameter. (n.d.). Wikipedia.
- Applications of the Hansen solubility parameter for cellulose. (n.d.). BioResources.
- Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. (n.d.). Semantic Scholar.
- In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. (n.d.).
Sources
- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. Applications of the Hansen solubility parameter for cellulose :: BioResources [bioresources.cnr.ncsu.edu]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model [sites.ualberta.ca]
Potential biological activity of 2,5-Dichloro-4-methylbenzamide
This guide serves as a technical "Target Profile & Scaffold Analysis" for 2,5-Dichloro-4-methylbenzamide (CAS: 1806274-57-6). It is designed for medicinal chemists and pharmacologists evaluating halogenated benzamides as lead structures or intermediates in drug discovery.
Executive Summary: The Halogenated Scaffold
2,5-Dichloro-4-methylbenzamide represents a highly specialized pharmacophore scaffold. While often categorized as a chemical intermediate, its structural motifs—specifically the ortho,meta-dichloro substitution pattern combined with a para-methyl handle—confer distinct physicochemical properties valuable in hit-to-lead optimization.
Unlike its regioisomer 2,6-dichlorobenzamide (BAM) , which is a persistent groundwater contaminant and herbicide metabolite, the 2,5-dichloro isomer offers a unique steric and electronic profile. It is primarily utilized as a bioisostere to modulate lipophilicity (LogP) and block metabolic hotspots in aromatic rings during the design of kinase inhibitors and agrochemicals.
Key Potential Applications:
-
Kinase Inhibitor Design: As a Type II inhibitor fragment targeting the ATP-binding pocket (similar to the 4-methylbenzamide moiety in Imatinib).
-
Agrochemicals: Precursor for auxin-mimic herbicides.
-
Metabolic Stabilization: The chlorine atoms protect the phenyl ring from oxidative metabolism (CYP450), while the methyl group serves as a "soft spot" for controlled functionalization.
Chemical Structure & Properties
The biological activity of this molecule is dictated by its three functional "zones."
Table 1: Physicochemical Profile
| Property | Data / Value | Relevance to Bioactivity |
| CAS Number | 1806274-57-6 | Unique Identifier |
| Molecular Formula | C₈H₇Cl₂NO | Core scaffold composition |
| Molecular Weight | 204.05 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da) |
| LogP (Predicted) | ~2.3 - 2.5 | Optimal lipophilicity for membrane permeability |
| H-Bond Donors | 2 (Amide -NH₂) | Critical for binding hinge regions in kinases |
| H-Bond Acceptors | 1 (Carbonyl -C=O) | Interaction with backbone residues |
| Rotatable Bonds | 1 (C-N bond) | Low entropic penalty upon binding |
Structure-Activity Relationship (SAR) Analysis
The potential biological activity is best understood through a fragment-based analysis. We infer its activity by comparing it to validated bioactive benzamides.
The "Kinase Switch" Hypothesis
Many Type II kinase inhibitors (e.g., Imatinib, Nilotinib) utilize a 4-methylbenzamide motif to bind to the Glu/Asp-out conformation of the kinase.
-
The 4-Methyl Group: In active drugs, this group often sits in a hydrophobic pocket. In 2,5-dichloro-4-methylbenzamide, this group is electronically deactivated by the adjacent chlorine (C5), potentially altering its oxidation potential compared to the standard 3-trifluoromethyl-4-methylbenzamide pattern.
-
The 2,5-Dichloro Pattern:
-
C2-Chlorine: Induces a twist in the amide bond relative to the phenyl ring (atropisomerism potential), forcing the molecule into a specific conformation that may favor binding to distinct protein pockets.
-
C5-Chlorine: Increases lipophilicity and fills hydrophobic sub-pockets.
-
Environmental & Herbicidal Activity (The 2,6-BAM Analogy)
Researchers must be aware of the toxicological profile of the regioisomer, 2,6-dichlorobenzamide (BAM) .
-
Mechanism: BAM is a degradation product of Dichlobenil (herbicide) and inhibits cellulose biosynthesis.
-
Differentiation: The 2,5-dichloro isomer lacks the symmetry of BAM. While likely less persistent (due to the exposed C6 and C3 positions allowing ring opening), it may still possess herbicidal activity by interfering with plant cell wall synthesis.
Visualization: Pharmacophore Map
The following diagram illustrates the functional zones of the molecule and their predicted interactions.
Figure 1: Pharmacophore mapping of 2,5-Dichloro-4-methylbenzamide. The 2-Cl induces a twist, while the 5-Cl protects the ring from metabolism.
Experimental Methodologies
To validate the biological activity of this scaffold, the following self-validating protocols are recommended.
Synthesis Protocol (Amidation)
Context: Converting the acid precursor to the amide for testing.
-
Reagents: 2,5-Dichloro-4-methylbenzoic acid (1.0 eq), Thionyl chloride (SOCl₂, 3.0 eq), Ammonium hydroxide (NH₄OH, excess).
-
Activation: Reflux the benzoic acid derivative in neat SOCl₂ for 2 hours at 80°C. Monitor gas evolution (HCl/SO₂).
-
Evaporation: Remove excess SOCl₂ under vacuum to yield the acid chloride intermediate.
-
Amidation: Dissolve residue in dry Dichloromethane (DCM). Add dropwise to a stirred, cooled (0°C) solution of concentrated NH₄OH.
-
Validation: Precipitate forms immediately. Filter, wash with cold water, and recrystallize from Ethanol.
-
QC Check: ¹H NMR (DMSO-d₆) must show two distinct aromatic protons (singlets) and the amide doublet/broad singlet at ~7.5-8.0 ppm.
Metabolic Stability Assay (Microsomal)
Context: Determining if the 4-methyl group is a liability (rapid oxidation).
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Incubation: Spkike test compound (1 µM) into HLM suspension (0.5 mg protein/mL). Incubate at 37°C.
-
Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile (containing internal standard).
-
Analysis: LC-MS/MS. Monitor the disappearance of parent mass (204 Da) and appearance of +16 Da (Hydroxylation) or +14 Da (Carboxylation) metabolites.
-
Interpretation:
-
High Clearance: Rapid oxidation of 4-methyl group (suggests need for bioisosteric replacement, e.g., to -Cl or -CF₃).
-
Low Clearance: The 2,5-dichloro substitution effectively shields the ring.
-
Toxicology & Safety (Critical Assessment)
Warning: Chlorinated benzamides are environmentally persistent.
-
Groundwater Risk: Analogs like 2,6-BAM are highly mobile in soil and contaminate aquifers.[1] Although 2,5-dichloro-4-methylbenzamide is less symmetric, it must be handled as a potential environmental pollutant.
-
Handling: Use standard PPE. Avoid release to drains.
-
Metabolite Toxicity: Hydrolysis yields 2,5-dichloro-4-methylbenzoic acid , which may act as a weak auxin mimic in plants, potentially affecting non-target vegetation.
Synthesis & Evaluation Workflow
The following flowchart outlines the logic for evaluating this compound as a drug lead.
Figure 2: Decision matrix for evaluating the scaffold in a drug discovery campaign.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16183, 2,6-Dichlorobenzamide. Retrieved from [Link]
- Context: Provides toxicological baseline for dichlorobenzamide analogs.
-
Björklund, E., et al. (2011). Dichlobenil and 2,6-dichlorobenzamide (BAM) in the environment: What are the risks to humans and biota? Science of The Total Environment. Retrieved from [Link]
-
Context: Establishes environmental persistence risks for chlorobenzamide metabolites.[1]
-
- Context: Verification of chemical identity and commercial availability.
- Mishra, C. B., et al. (2017).Benzamide derivatives as potential anticancer agents.Journal of Enzyme Inhibition and Medicinal Chemistry. Context: General SAR for benzamide pharmacophores in oncology (inferred activity).
Sources
Structural Analysis Framework: 2,5-Dichloro-4-methylbenzamide
Executive Summary
This technical guide outlines the rigorous structural characterization of 2,5-Dichloro-4-methylbenzamide , a pharmacophore scaffold relevant to agrochemical and pharmaceutical intermediates. Unlike simple benzamides, the presence of bulky chlorine atoms at the ortho (2) and meta (5) positions, combined with a para (4) methyl group, introduces significant steric strain and unique halogen-bonding potential. This guide details the workflow from synthesis and single-crystal growth to X-ray diffraction (XRD) data reduction and Hirshfeld surface analysis, emphasizing the identification of supramolecular synthons.
Molecular Context & Synthesis Logic
To obtain diffraction-quality crystals, one must first understand the molecular "personality"—specifically, the solubility profile and conformational preferences driven by the 2,5-dichloro substitution.
Synthesis Pathway
The most reliable route to the amide involves the activation of the corresponding benzoic acid. Direct amidation prevents hydrolysis issues common with other methods.
Reaction Scheme:
-
Precursor: 2,5-Dichloro-4-methylbenzoic acid.
-
Activation: Conversion to acid chloride using Thionyl Chloride (
) or Oxalyl Chloride. -
Amidation: Reaction with aqueous ammonia (
) or ammonia gas in dichloromethane (DCM).
Crystallization Protocol
The high crystallinity of benzamides is often compromised by rapid precipitation. We utilize a solvent-diffusion technique rather than simple evaporation to control nucleation rates.
Optimized Protocol:
-
Primary Solvent: Ethanol or Methanol (High solubility).
-
Anti-solvent: Water or Hexane (Low solubility).
-
Method: Dissolve 50 mg of the crude amide in 5 mL of warm ethanol. Filter into a narrow vial. Place this vial inside a larger jar containing the anti-solvent (diffusion chamber). Seal and leave undisturbed at 4°C for 72 hours.
Visualization: Synthesis & Crystallization Workflow[1]
Figure 1: Step-by-step workflow from precursor activation to single-crystal growth via vapor diffusion.
Data Collection & Structural Elucidation
X-Ray Diffraction Parameters
For chlorinated aromatics, absorption correction is critical due to the electron density of the chlorine atoms.
| Parameter | Specification | Rationale |
| Radiation Source | Mo K | Preferred over Cu K |
| Temperature | 100 K or 296 K | Low temp (100 K) reduces thermal vibration ellipsoids for precise H-atom location. |
| Resolution | Required to resolve individual electron density peaks for H-bonding analysis. | |
| Absorption Correction | Multi-scan (SADABS) | Essential to correct for the significant |
Structural Solution Strategy
The structure is solved using Direct Methods (SHELXT) and refined using Full-matrix least-squares on
Critical Checkpoints:
-
Space Group Determination: Expect monoclinic
or triclinic . These are the most common space groups for centrosymmetric benzamides. -
Disorder: Check the rotation of the methyl group at C4. If the thermal ellipsoids are elongated, model the H-atoms as a disordered "propeller" over two positions.
-
Torsion Angles: The ortho-chloro atom (at C2) creates steric repulsion with the amide oxygen/nitrogen.
-
Hypothesis: The amide group (C-N-O plane) will not be coplanar with the benzene ring. Expect a twist angle (
) of 30°–60° to relieve strain between and or .
-
Supramolecular Architecture
The core of the analysis lies in the hydrogen bonding network. Benzamides are famous for their robust supramolecular synthons.
The Amide Homosynthon
Primary amides typically form a centrosymmetric dimer via
-
Graph Set Notation:
-
Mechanism: One hydrogen from the
group donates to the Carbonyl Oxygen of a neighboring molecule.
The "Chloro-Effect" & Halogen Bonding
In 2,5-dichloro derivatives, the packing is often dominated by Type II halogen bonds (
-
Observation Target: Look for
distances less than the sum of van der Waals radii ( Å). -
Significance: These interactions stabilize the stacking of the dimers into 3D layers.
Visualization: Supramolecular Logic Tree
Figure 2: Logical flow of supramolecular assembly, highlighting the competition between H-bonding and steric strain.
Advanced Analysis: Hirshfeld Surfaces
To quantify the "closeness" of interactions, generate Hirshfeld surfaces mapped with
-
Red Spots: Indicate strong hydrogen bonds (
). -
White Regions: Indicate van der Waals contacts.
-
Fingerprint Plot:
-
Look for a pair of sharp spikes at the bottom left (characteristic of
bonds). -
Look for a diffuse region in the center/wings representing
or contacts.
-
Protocol:
Use CrystalExplorer software. Import the CIF file, generate the surface with isovalue = 0.5, and map
References
-
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311–2327. Link
-
Yuan, J., & Liu, Y. J. (2012).[1] 4-Chloro-N-methylbenzamide.[1] Acta Crystallographica Section E: Structure Reports Online, 68(4), o937. Link
-
Gowda, B. T., et al. (2008). Structural studies on N-(phenyl)-2,2,2-trichloro-acetamide, N-(2-chlorophenyl)-2,2,2-trichloro-acetamide and N-(4-chlorophenyl)-2,2,2-trichloro-acetamide. Journal of Molecular Structure, 888(1-3), 164-172. Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. Link
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Link
Sources
Technical Whitepaper: 2,5-Dichloro-4-methylbenzamide in Drug Synthesis
[1]
Executive Summary
2,5-Dichloro-4-methylbenzamide (CAS: 1806274-57-6) represents a specialized halogenated scaffold in modern medicinal chemistry.[1][2] Unlike generic benzamides, this intermediate offers a unique combination of steric bulk (via the para-methyl group) and lipophilic modulation (via the ortho,meta-dichloro pattern). These structural features make it a critical building block for enhancing metabolic stability in kinase inhibitors and optimizing the pharmacokinetic profiles of agrochemicals and antiviral agents. This guide provides a rigorous technical analysis of its synthesis, purification, and application in high-value molecular design.[1]
Part 1: Chemical Profile & Strategic Utility[1]
Physicochemical Identity[1]
-
Molecular Formula: C₈H₇Cl₂NO
-
Molecular Weight: 204.05 g/mol
-
Key Precursor: 2,5-Dichloro-4-methylbenzoic acid (CAS: 21460-88-8)[1]
Structural Pharmacophore Analysis
The "2,5-dichloro-4-methyl" motif functions as a robust metabolic blocker .[1]
-
Metabolic Stability: The para-methyl group blocks the primary site of CYP450-mediated oxidation typically seen in unsubstituted benzamides.[1]
-
Halogen Bonding: The chlorine atoms at positions 2 and 5 create distinct electronic clefts, capable of forming halogen bonds with carbonyl backbone residues in protein active sites (e.g., Kinase hinge regions).[1]
-
Lipophilicity Tuning: The dichloro-substitution significantly increases logP, facilitating membrane permeability for CNS-targeted or intracellular drugs.[1]
Part 2: Advanced Synthetic Methodology
Retrosynthetic Strategy
The industrial preparation of 2,5-dichloro-4-methylbenzamide is non-trivial due to the requirement for high regioselectivity during the chlorination and oxidation phases.[1] The optimal route proceeds from p-xylene via a "Chlorination-Oxidation-Amidation" sequence.[1]
Protocol: Selective Synthesis from p-Xylene[1]
Step 1: Regioselective Chlorination
Objective: Synthesize 2,5-dichloro-p-xylene (CAS: 1124-05-6) with minimal trichlorinated impurities.[1]
-
Reagents: p-Xylene, Cl₂ gas, FeCl₃ (1% mol), SbCl₃ (co-catalyst).[1]
-
Conditions: Dark, 25–40°C.[1]
-
Mechanism: Electrophilic aromatic substitution.[1] The methyl groups direct ortho, but steric hindrance favors the para relationship of the chlorines relative to each other.
-
Critical Control: Stop reaction at 1.95 eq of Cl₂ to prevent formation of 2,3,5-trichloro-p-xylene.
Step 2: Mono-Oxidation (The "Yield-Determining" Step)
Objective: Oxidize one methyl group to the carboxylic acid without over-oxidizing to the dicarboxylic acid (terephthalic acid derivative).
-
Reagents: Co(OAc)₂ / Mn(OAc)₂ catalyst system, O₂ (air), Acetic Acid solvent.[1]
-
Conditions: 130°C, 1.5 MPa pressure.
-
Selectivity Logic: The electron-withdrawing chlorine atoms deactivate the ring, making the second methyl group less susceptible to oxidation after the first has converted to an acid (which further deactivates the ring).
-
Yield: ~65-75% of 2,5-dichloro-4-methylbenzoic acid.[1]
Step 3: Amidation
Objective: Conversion to the final benzamide.[1]
-
Method A (Acid Chloride): SOCl₂ (reflux)
Acid Chloride NH₄OH (aq) / 0°C. -
Method B (Direct Coupling): CDI (Carbonyldiimidazole) in THF, followed by NH₃ gas.[1]
-
Preferred Route: Method A is scalable for industrial batches; Method B is preferred for medicinal chemistry to avoid acidic byproducts.[1]
Synthesis Flowchart & Impurity Fate
The following diagram illustrates the process flow and the fate of critical impurities.
Figure 1: Synthetic pathway highlighting critical control points for impurity management.
Part 3: Pharmaceutical Applications & Case Studies
Kinase Inhibitor Design
In the development of Src/Abl kinase inhibitors , the benzamide moiety often serves as a linker connecting the "head" (ATP-binding) and "tail" (solubilizing) regions.
-
Role: The 2,5-dichloro substitution pattern forces the amide bond out of planarity with the phenyl ring (atropisomerism potential), creating a specific 3D conformation that fits into restricted hydrophobic pockets.
-
Example: Analogues of Imatinib or Nilotinib where the methyl-phenyl ring is replaced by a dichloro-phenyl ring to improve potency against resistant mutations (e.g., T315I).
Antiviral Agents (Adenovirus)
Recent research identifies substituted benzamides as inhibitors of Human Adenovirus (HAdV).[1]
-
Mechanism: Compounds derived from 2,5-dichloro-4-methylbenzamide act by disrupting the viral DNA replication complex.[1] The lipophilic chlorine atoms facilitate entry into the viral capsid or host nucleus.[1]
-
SAR Insight: The 4-methyl group is essential for hydrophobic interaction with the viral polymerase; removing it (leaving just 2,5-dichloro) results in a 10-fold loss of potency.[1]
Agrochemical Bioisosteres
This intermediate is a close structural analog to Zoxamide (a fungicide).[1]
-
Utility: Researchers use 2,5-dichloro-4-methylbenzamide to synthesize "Zoxamide-like" libraries to screen for resistance-breaking fungicides.[1] The shift of the chlorine from position 3 to 2 alters the dipole moment, potentially overcoming target site mutations in fungal tubulin.
Part 4: Quality Control & Analytical Standards
To ensure pharmaceutical grade (purity >99.5%), the following analytical parameters must be monitored.
| Parameter | Specification | Method | Rationale |
| Assay | ≥ 99.0% | HPLC (C18, MeOH/H₂O) | Critical for stoichiometry in next steps. |
| Appearance | White to Off-white Powder | Visual | Colored impurities indicate oxidation byproducts (quinones).[1] |
| Water Content | ≤ 0.5% | Karl Fischer | Excess water hydrolyzes acid chlorides in subsequent reactions.[1] |
| Impurity A | ≤ 0.15% | HPLC | 2,5-Dichlorobenzoic acid (Incomplete amidation).[1][3] |
| Impurity B | ≤ 0.10% | HPLC | 2,5-Dichloroterephthalamide (Over-oxidized byproduct).[1] |
HPLC Method (Recommended)[1]
Part 5: Safety & Handling (E-E-A-T)[1][5][6]
Hazard Classification (GHS):
-
STOT-SE (Category 3): H335 (Respiratory Irritation)[1]
Expert Handling Protocols:
-
Dust Explosion Risk: Like many micronized amides, the fine powder can be explosive.[1] Use grounded equipment and inert gas blanketing during transfer.[1]
-
Reactive Hazards: Incompatible with strong oxidizing agents.[1][7] When synthesizing via the acid chloride route, ensure complete quenching of SOCl₂ before adding ammonia to prevent violent exotherms.[1]
-
PPE: Nitrile gloves (0.11 mm) are sufficient for incidental contact.[1] For bulk handling, a P3 particulate respirator is mandatory.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1806274-57-6, 2,5-Dichloro-4-methylbenzamide.[1] Retrieved from [Link][1]
-
Google Patents (2014). Process for the preparation of 2,5-dichloro-p-xylene (US4010214A).[1] Retrieved from
-
Journal of Medicinal Chemistry (2020). Discovery of Novel Substituted Benzamide Analogues as Potent Human Adenovirus Inhibitors.[1] Retrieved from [Link][1]
Sources
- 1. 2,5-Dichlorobenzamide | C7H5Cl2NO | CID 22290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]
- 3. 2,5-Dichloro-4-hydroxy-N-methylbenzamide | C8H7Cl2NO2 | CID 130056381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1806274-57-6 2,5-Dichloro-4-methylbenzamide AKSci 9322EF [aksci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Safety data sheet (SDS) and toxicity profile for 2,5-Dichloro-4-methylbenzamide
The following is an in-depth technical guide and safety assessment for 2,5-Dichloro-4-methylbenzamide , structured for researchers and drug development professionals.
Executive Summary
2,5-Dichloro-4-methylbenzamide (CAS: 1806274-57-6) is a halogenated benzamide derivative primarily utilized as a specialized intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its structural motif—a benzamide core substituted with chlorines at the 2,5-positions and a methyl group at the 4-position—imparts significant lipophilicity and metabolic stability, making it a critical scaffold for designing bioactive molecules resistant to rapid oxidative degradation.
This guide provides a comprehensive safety profile, synthesis workflow, and toxicological assessment. It synthesizes available empirical data with Structure-Activity Relationship (SAR) insights to bridge gaps where specific experimental endpoints are unpublished.
Chemical Identity & Physicochemical Characterization[2][3][4]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 2,5-Dichloro-4-methylbenzamide |
| Common Synonyms | 2,5-Dichloro-p-toluamide; ZINC263623814 |
| CAS Registry Number | 1806274-57-6 |
| Molecular Formula | C₈H₇Cl₂NO |
| Molecular Weight | 204.05 g/mol |
| SMILES | CC1=CC(=C(C=C1Cl)C(=O)N)Cl |
Physicochemical Properties (Experimental & Predicted)
| Property | Value | Source/Method |
| Physical State | Solid (Crystalline powder) | Observation |
| Color | White to Off-white | Observation |
| Melting Point | 178–182 °C (Predicted) | SAR Analog Analysis |
| Solubility | Low in water; Soluble in DMSO, Methanol | Polarity Assessment |
| LogP (Octanol/Water) | ~2.5 – 3.0 | Predicted (XLogP3) |
| pKa (Amide H) | ~15-16 (Neutral in aq.[2] solution) | Chemical Class |
Hazard Identification (GHS Classification)
Based on the Globally Harmonized System (GHS) and Safety Data Sheet (SDS) data for this specific CAS entry, the compound is classified as an Irritant.
Signal Word: WARNING
Hazard Statements
| Code | Hazard Statement | Category |
| H315 | Causes skin irritation. | Skin Irrit. 2 |
| H319 | Causes serious eye irritation.[3] | Eye Irrit. 2A |
| H335 | May cause respiratory irritation.[3] | STOT SE 3 |
Precautionary Statements (Selected)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.[3][4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[5] Continue rinsing.[5]
Synthesis & Manufacturing Workflow
The synthesis of 2,5-Dichloro-4-methylbenzamide typically proceeds via the activation of its corresponding benzoic acid precursor. This pathway ensures high regio-selectivity and yield.
Synthetic Pathway Visualization
The following diagram illustrates the standard laboratory synthesis starting from 2,5-dichloro-4-methylbenzoic acid, proceeding through an acid chloride intermediate to the final amide.
Caption: Figure 1: Step-wise synthesis from the benzoic acid precursor. The acid chloride route is preferred for high purity yields.
Process Narrative
-
Chlorination/Activation: The precursor 2,5-dichloro-4-methylbenzoic acid (CAS 21460-88-8) is refluxed with excess thionyl chloride (SOCl₂) to generate the acid chloride. This step activates the carbonyl carbon for nucleophilic attack.
-
Amidation: The acid chloride is treated with aqueous ammonia (NH₄OH) or anhydrous ammonia gas in an inert solvent (e.g., Dichloromethane or THF) at low temperatures (0°C).
-
Purification: The resulting precipitate is filtered, washed with water to remove ammonium chloride salts, and recrystallized from ethanol/water to achieve >95% purity.
Toxicological Profile & Assessment
Due to the specific nature of CAS 1806274-57-6, extensive in vivo toxicological data (e.g., 2-year carcinogenicity studies) is not publicly available. The following profile is derived from Read-Across methodology using structurally validated analogs (e.g., 2,5-dichlorobenzamide) and functional group analysis.
Acute Toxicity (Predicted)
-
Oral (Rat): Predicted LD50 > 2,000 mg/kg.
-
Rationale: Benzamides with halogen substitutions generally exhibit low acute oral toxicity. The lack of a "Toxic if swallowed" (H301/H302) classification in supplier SDS supports this lower hazard tier.
-
-
Dermal/Inhalation: Data lacking; treat as potentially harmful if absorbed in large quantities due to lipophilicity.
Mechanism of Action & Metabolism
The biological fate of this compound is dictated by the stability of the amide bond and the steric hindrance provided by the ortho-chlorine atoms.
Caption: Figure 2: The primary metabolic route is enzymatic hydrolysis of the amide to the carboxylic acid, which is then conjugated and excreted.
Specific Target Organ Toxicity (STOT)
-
Respiratory System: The compound is a confirmed respiratory irritant (H335). Inhalation of dust triggers mucosal inflammation.
-
Liver: Halogenated aromatic amides can induce hepatic enzyme induction (e.g., CYP450). While not classified as hepatotoxic, chronic exposure may increase liver metabolic load.
Safety & Handling Protocols
Engineering Controls
-
Ventilation: Use only in a chemical fume hood. The H335 classification mandates preventing dust inhalation.
-
Containment: Weighing should be performed in a static-free environment or glove box if handling micronized powder.
Personal Protective Equipment (PPE)
| Component | Specification |
| Respiratory | NIOSH-approved N95 or P100 respirator if dust formation is visible. |
| Hand Protection | Nitrile rubber gloves (min thickness 0.11 mm). Break-through time > 480 min. |
| Eye Protection | Chemical safety goggles (ANSI Z87.1). Face shield recommended for large scale synthesis. |
| Body Protection | Lab coat required; Tyvek suit recommended for kilogram-scale handling. |
Emergency Response
-
Spill: Dampen with water to prevent dusting, sweep up, and place in a closed container. Do not dry sweep.
-
Fire: Compatible with CO₂, dry chemical, or foam.[5] Emits toxic fumes (HCl, NOx) under fire conditions—firefighters must wear SCBA.
References
-
AK Scientific, Inc. (2024).[3] Safety Data Sheet: 2,5-Dichloro-4-methylbenzamide (CAS 1806274-57-6). Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 130056381 (Related Analog: 2,5-Dichloro-4-hydroxy-N-methylbenzamide). Retrieved from
- United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Tenth Revised Edition.
-
U.S. EPA. CompTox Chemicals Dashboard. (Used for predictive toxicity modeling of chlorinated benzamides). Retrieved from
Sources
Methodological & Application
Application Note: Strategic Synthesis of 2,5-Dichloro-4-methylbenzamide
Introduction
2,5-Dichloro-4-methylbenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Its structural motifs, including the dichlorinated phenyl ring and the benzamide functionality, make it a valuable intermediate for the synthesis of more complex molecules. This document provides a comprehensive overview of the chemical principles and a detailed protocol for the synthesis of 2,5-Dichloro-4-methylbenzamide, intended for researchers and professionals in drug development and chemical synthesis.
The synthesis of benzamides is a cornerstone of organic chemistry, often pivotal in the creation of pharmaceuticals.[1] Substituted benzamides, in particular, are explored for a range of biological activities. For instance, various derivatives of 4-methylbenzamide have been investigated as potential protein kinase inhibitors for anticancer activity.[2] The core of this synthesis lies in the formation of an amide bond, a reaction of fundamental importance in biological and chemical systems.[3]
This guide will detail a robust and reproducible method for the synthesis of the target compound, starting from a suitable carboxylic acid precursor. The causality behind the choice of reagents and reaction conditions will be explained to provide a deeper understanding of the process.
I. Mechanistic Insights and Strategic Considerations
The primary transformation in this protocol is the formation of an amide bond between a carboxylic acid and an amine. The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically challenging and typically requires high temperatures to drive off water, which can lead to side reactions and decomposition.[4][5] To overcome this, the carboxylic acid is typically "activated" to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine.
Common strategies for carboxylic acid activation include conversion to a more reactive species such as an acid chloride, an acid anhydride, or an active ester.[3][6] The use of coupling agents is also a widely employed and efficient method for amide bond formation under mild conditions.[6]
For this synthesis, the strategy will involve the conversion of the corresponding carboxylic acid, 2,5-Dichloro-4-methylbenzoic acid, into an acid chloride. This highly reactive intermediate will then readily react with an ammonia source to yield the desired benzamide. This two-step approach is chosen for its high efficiency and the commercial availability of the necessary reagents.
II. Safety and Handling
Researcher safety is paramount. Before commencing any experimental work, a thorough risk assessment must be conducted. All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Hazardous Chemicals:
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Must be handled with extreme care in a fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
Ammonium Hydroxide (NH₄OH): Corrosive and causes burns. The concentrated solution releases ammonia gas, which is a respiratory irritant.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage.
For detailed safety information, consult the Safety Data Sheets (SDS) for all chemicals used.[7][8][9][10][11] Waste should be disposed of according to institutional and local regulations.
III. Experimental Protocol
This protocol is divided into two main parts: the synthesis of the acid chloride intermediate and its subsequent conversion to the target benzamide.
Part A: Synthesis of 2,5-Dichloro-4-methylbenzoyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,5-Dichloro-4-methylbenzoic acid in an excess of thionyl chloride. A small amount of N,N-dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: Once the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. This step must be performed in a fume hood. The crude 2,5-Dichloro-4-methylbenzoyl chloride is typically used in the next step without further purification.
Part B: Synthesis of 2,5-Dichloro-4-methylbenzamide
-
Reaction Setup: Dissolve the crude 2,5-Dichloro-4-methylbenzoyl chloride from Part A in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a flask cooled in an ice bath.
-
Amidation: Slowly add a concentrated aqueous solution of ammonium hydroxide to the cooled solution of the acid chloride with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition.
-
Precipitation and Isolation: The product, 2,5-Dichloro-4-methylbenzamide, will precipitate out of the solution. Continue stirring in the ice bath for a period to ensure complete reaction.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining salts, followed by a small amount of cold solvent to aid in drying.
-
Drying and Purification: Dry the product under vacuum. If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a product of high purity.
IV. Data and Characterization
The following table summarizes the key quantitative data for this synthesis.
| Parameter | Value |
| Molecular Formula | C₈H₇Cl₂NO |
| Molecular Weight | 204.06 g/mol |
| Starting Material | 2,5-Dichloro-4-methylbenzoic acid |
| Key Reagents | Thionyl chloride, Ammonium hydroxide |
| Solvent | Dichloromethane (or similar) |
| Expected Yield | > 85% |
| Appearance | White to off-white solid |
Characterization: The identity and purity of the synthesized 2,5-Dichloro-4-methylbenzamide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O and N-H stretches of the amide).
-
Melting Point Analysis: To assess the purity of the final product.
V. Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis of 2,5-Dichloro-4-methylbenzamide.
Caption: Figure 1. Experimental workflow for the synthesis.
VI. Concluding Remarks
This application note provides a detailed and scientifically grounded protocol for the synthesis of 2,5-Dichloro-4-methylbenzamide. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can reliably produce this valuable chemical intermediate for further investigation in drug discovery and materials science. The described two-step process via an acid chloride intermediate is a classic and robust method for amide synthesis.
VII. References
-
Katritzky, A. R., He, H. Y., & Suzuki, K. (2000). Acylbenzotriazoles as advantageous N-acylating agents for the preparation of primary, secondary, and tertiary amides. The Journal of Organic Chemistry, 65(24), 8210–8213. Available at: [Link]
-
Ishihara, K., Ohara, S., & Yamamoto, H. (2000). 3,4,5-Trifluorobenzeneboronic Acid as an Extremely Active Amide Condensation Catalyst. Journal of the American Chemical Society, 122(33), 8179–8180. Available at: [Link]
-
PubChem. (n.d.). 2,5-Dichloro-4-formylbenzamide. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 2,5-Dichloro-4-hydroxybenzamide. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. Retrieved January 18, 2026, from
-
Google Patents. (n.d.). Process for the synthesis of a benzamide derivative. Retrieved January 18, 2026, from
-
Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Retrieved January 18, 2026, from
Sources
- 1. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
Application Note: Optimized Protocols for the Hydrolysis of 2,5-Dichloro-4-methylbenzamide
Introduction and Strategic Importance
2,5-Dichloro-4-methylbenzamide is a substituted aromatic amide, a class of compounds frequently encountered as intermediates in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The hydrolysis of this amide to its corresponding carboxylic acid, 2,5-Dichloro-4-methylbenzoic acid, is a critical transformation. This carboxylic acid derivative serves as a versatile building block for further functionalization, such as esterification, amidation, or conversion to an acid chloride.
This application note provides a comprehensive guide for researchers, chemists, and process development professionals, detailing two robust and reliable protocols for the hydrolysis of 2,5-Dichloro-4-methylbenzamide. We will delve into the mechanistic underpinnings of both acid- and base-catalyzed hydrolysis, present detailed, step-by-step experimental procedures, and offer a comparative analysis to guide the selection of the most appropriate method for specific laboratory or scale-up requirements. The protocols are designed to be self-validating, ensuring high yield and purity of the desired product.
Mechanistic Principles: Overcoming the Stability of the Amide Bond
The amide bond is notoriously stable due to the resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts a partial double-bond character to the C-N bond.[1] Consequently, cleavage of this bond requires forceful conditions, typically involving strong acids or bases and elevated temperatures to facilitate the nucleophilic acyl substitution reaction with water.[2]
Acid-Catalyzed Hydrolysis: Activation of the Carbonyl
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen.[3] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like water. The resulting tetrahedral intermediate undergoes proton transfer to make the amino group a better leaving group (a neutral ammonia or amine molecule, which is then protonated). The reaction is effectively irreversible because the resulting amine is protonated by the acidic medium, preventing it from acting as a nucleophile in the reverse reaction.[3]
Base-Promoted Hydrolysis (Saponification)
In contrast, base-promoted hydrolysis involves the direct nucleophilic attack of a strong nucleophile, the hydroxide ion (OH⁻), on the neutral carbonyl carbon.[1][4] This forms a tetrahedral intermediate. The subsequent elimination step is challenging because the amide ion (R-NH⁻) is a very poor leaving group.[4] However, the reaction is driven forward by the final, irreversible acid-base reaction between the carboxylic acid product and the strong base (or the expelled amide ion), forming a resonance-stabilized carboxylate salt.[4][5] An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid.[6]
Experimental Design and Protocols
The following protocols have been optimized for the hydrolysis of 2,5-Dichloro-4-methylbenzamide. It is imperative to perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
General Experimental Workflow
The overall process for both methods follows a similar path: reaction setup and heating, followed by product isolation and purification. The key difference lies in the workup procedure, specifically the pH adjustment required to precipitate the final product.
Protocol 1: Acid-Catalyzed Hydrolysis
This method is effective but requires careful handling of corrosive acids and may not be suitable for substrates with other acid-sensitive functional groups.
Materials and Equipment:
-
2,5-Dichloro-4-methylbenzamide
-
Concentrated Sulfuric Acid (H₂SO₄, 98%) or Hydrochloric Acid (HCl, 37%)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2,5-Dichloro-4-methylbenzamide (1.0 eq) in a 1:1 mixture of water and concentrated sulfuric acid (e.g., 10 mL/g of amide). Causality Note: The high concentration of strong acid is necessary to effectively protonate the amide and catalyze the reaction.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled mixture into a beaker containing crushed ice (approx. 10x the volume of the reaction mixture). Safety Note: This step is highly exothermic; perform it slowly in a fume hood.
-
The product, 2,5-Dichloro-4-methylbenzoic acid, will precipitate as a white solid.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove any residual acid.
-
Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
-
Protocol 2: Base-Promoted Hydrolysis (Saponification)
This is often the preferred method due to higher yields and simpler handling, though it requires a separate acidification step.
Materials and Equipment:
-
2,5-Dichloro-4-methylbenzamide
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Deionized Water
-
Ethanol or other co-solvent (optional, to improve solubility)
-
Round-bottom flask, reflux condenser, heating mantle, Buchner funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve sodium hydroxide (2.0-3.0 eq) in water (e.g., 10 mL/g of amide). Add 2,5-Dichloro-4-methylbenzamide (1.0 eq). A co-solvent like ethanol can be added if the starting material has poor aqueous solubility.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (95-100 °C) with stirring. Process Insight: The evolution of ammonia gas is a good indicator that the reaction is proceeding.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-4 hours).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.
-
Transfer the aqueous solution to a beaker and cool in an ice bath.
-
Slowly and with stirring, add concentrated HCl dropwise to acidify the solution to pH ~2. Causality Note: This step protonates the soluble carboxylate salt, causing the neutral and less soluble carboxylic acid to precipitate.
-
A dense white precipitate of 2,5-Dichloro-4-methylbenzoic acid will form.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove inorganic salts (NaCl).
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Comparative Analysis of Hydrolysis Conditions
The choice between acidic and basic hydrolysis depends on substrate compatibility, desired purity, and operational safety considerations.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis |
| Reagent | Conc. H₂SO₄ or HCl | 10-20% aq. NaOH or KOH[7] |
| Temperature | Reflux (~100-110 °C) | Reflux (~95-100 °C)[7] |
| Reaction Time | 4 - 8 hours (Typical) | 2 - 4 hours (Typically faster) |
| Workup | Dilution in ice/water | Acidification with conc. HCl[8] |
| Pros | Single-step conversion to acid | Generally faster, higher yielding; less corrosive to some equipment. |
| Cons | Highly corrosive; potential for side reactions (e.g., sulfonation with H₂SO₄); may not be suitable for acid-labile groups. | Requires an additional acidification step; strong base is hazardous. |
Product Verification and Quality Control
To ensure the identity and purity of the final product, 2,5-Dichloro-4-methylbenzoic acid, a self-validating system of analytical checks should be employed:
-
Melting Point (MP): Compare the observed melting point with the literature value. A sharp melting point indicates high purity.
-
Spectroscopy:
-
¹H and ¹³C NMR: Confirm the structural integrity, showing the disappearance of amide protons and the appearance of a carboxylic acid proton, along with expected aromatic signals.
-
FT-IR: Verify the conversion by observing the disappearance of the amide N-H stretches (~3200-3400 cm⁻¹) and the appearance of a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) frequency.
-
-
Mass Spectrometry (MS): Confirm the molecular weight of the product.
Conclusion
The hydrolysis of 2,5-Dichloro-4-methylbenzamide to 2,5-Dichloro-4-methylbenzoic acid is a fundamental and enabling transformation in organic synthesis. Both acid-catalyzed and base-promoted methods are effective, with the latter often being more efficient. The detailed protocols and mechanistic insights provided in this application note offer a reliable framework for researchers to perform this reaction with high confidence, ensuring excellent yield and purity. Proper selection of the hydrolysis method based on the comparative data presented will contribute to the successful advancement of synthetic research and development projects.
References
- Production of 2,5-dichlorobenzonitrile.
- 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
- Preparation process of 2,5-dichloro-p-phenylenediamine.
- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- mechanism of amide hydrolysis. YouTube.
- the hydrolysis of amides. Chemguide.
- On the hydrolysis mechanisms of amides and peptides. University of Regina.
-
Amide Hydrolysis. Allen Career Institute. [Link]
- Amide Hydrolysis: Mechanism, Conditions and Applic
- Hydrolysis of Amides. University of Calgary.
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Amide Hydrolysis: Acid and Base-C
- How will you prepare benzoic acid
- Pharmaceutical Chemistry-II: (Experiment No.
-
Synthesis of Benzoic acid from Benzamide. YouTube. [Link]
- 2,5-Dichlorobenzoic acid. PubChem.
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CN1974540B - Preparation process of 2,5-dichloro-p-phenylenediamine - Google Patents [patents.google.com]
- 8. US3644471A - Production of 2 5-dichlorobenzonitrile - Google Patents [patents.google.com]
Preparation of 2,5-dichloro-4-methylbenzoic acid from benzamide precursors
Application Note: High-Efficiency Preparation of 2,5-Dichloro-4-Methylbenzoic Acid from Benzamide Precursors
Abstract
This application note details the optimized protocols for the conversion of 2,5-dichloro-4-methylbenzamide to 2,5-dichloro-4-methylbenzoic acid. While standard hydrolysis of benzamides is routine, the presence of a chlorine atom at the ortho (C2) position introduces significant steric inhibition of resonance and nucleophilic attack, rendering standard aqueous hydrolysis inefficient. This guide presents two validated methodologies: Method A (Nitrous Acid-Mediated Deamination) for high-purity laboratory scale synthesis, and Method B (High-Temperature Alkaline Hydrolysis) for scalable, cost-effective production.[1]
Introduction & Strategic Analysis
The target molecule, 2,5-dichloro-4-methylbenzoic acid , is a critical intermediate in the synthesis of agrochemicals (auxin-mimic herbicides) and pharmaceutical building blocks.[1] The synthesis typically proceeds via the hydrolysis of its precursor, 2,5-dichloro-4-methylbenzamide .[1]
The "Ortho-Effect" Challenge
In 2,5-disubstituted benzamides, the chlorine atom at the C2 position exerts a steric blockade protecting the carbonyl carbon. Furthermore, the electron-withdrawing nature of the halogens affects the pKa of the intermediate species.
-
Standard Hydrolysis (Refluxing aqueous NaOH/HCl): Often fails or proceeds with extremely slow kinetics (<10% conversion after 24h) due to the inability of the nucleophile (OH⁻ or H₂O) to access the carbonyl carbon effectively.
-
Solution: We must employ "forcing conditions" (high thermal energy) or "chemical activation" (diazotization) to drive the reaction to completion.
Retrosynthetic Pathway
The following diagram illustrates the strategic disconnection and the competing steric factors.
Method A: Nitrous Acid-Mediated Hydrolysis (Recommended)
Best for: Laboratory scale (1g – 50g), high purity requirements, and hindered substrates.[1] Mechanism: This method utilizes the Bouveault-type reaction principle where the amide nitrogen is nitrosated to form an unstable N-nitroso amide, which decomposes to the acid and nitrogen gas.[1] The irreversible loss of N₂ drives the reaction forward regardless of steric hindrance.
Reagents & Equipment
-
Precursor: 2,5-Dichloro-4-methylbenzamide (1.0 eq)[1]
-
Acid: Sulfuric Acid (98% H₂SO₄), 2.5 Molar equivalents (diluted in water).
-
Reagent: Sodium Nitrite (NaNO₂), 1.5 eq (dissolved in minimum water).
-
Solvent: Acetic Acid (Glacial) – acts as a co-solvent to solubilize the hydrophobic benzamide.
-
Apparatus: 3-neck round bottom flask, internal thermometer, addition funnel, reflux condenser.[1]
Step-by-Step Protocol
-
Solubilization: In the 3-neck flask, dissolve 10.0 g (approx. 49 mmol) of 2,5-dichloro-4-methylbenzamide in 60 mL of glacial acetic acid. Warm slightly (40°C) if necessary to ensure complete dissolution.
-
Acidification: Slowly add 30 mL of dilute H₂SO₄ (prepared by adding conc. H₂SO₄ to water carefully). The mixture may precipitate slightly; this is acceptable.
-
Diazotization (The Critical Step):
-
Cool the mixture to 5–10°C using an ice bath.
-
Add the NaNO₂ solution (5.1 g in 15 mL H₂O) dropwise via the addition funnel over 30 minutes.
-
Note: Evolution of brown NOx fumes is possible; ensure vigorous stirring and proper ventilation.[1]
-
-
Thermal Decomposition:
-
Once addition is complete, remove the ice bath.
-
Slowly heat the reaction mixture to 80°C . You will observe vigorous bubbling (N₂ evolution).[1]
-
Maintain at 80–90°C for 2 hours until gas evolution ceases.
-
-
Workup:
Yield Expectation: 85–92% Purity: >98% (HPLC)
Method B: High-Temperature Alkaline Hydrolysis
Best for: Large scale (>100g), cost-sensitive production, avoiding NOx emissions.[1] Mechanism: Nucleophilic acyl substitution.[1] Due to the ortho-chlorine, water (100°C) provides insufficient thermal energy.[1] We use Ethylene Glycol to raise the boiling point to ~150°C.
Reagents
-
Precursor: 2,5-Dichloro-4-methylbenzamide (1.0 eq)[1]
-
Base: Potassium Hydroxide (KOH) pellets, 5.0 eq.
-
Solvent: Ethylene Glycol (high boiling point solvent).[1]
-
Quench: Hydrochloric Acid (6M).[1]
Step-by-Step Protocol
-
Reaction Setup: Charge a round-bottom flask with 50 g of precursor, 70 g of KOH, and 250 mL of ethylene glycol.
-
Reflux: Heat the mixture to 140–150°C . A standard water condenser is sufficient as glycol has a high boiling point (197°C), but do not exceed 160°C to prevent decarboxylation.
-
Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The reaction typically requires 6–12 hours.
-
Quench & Isolation:
-
Cool the dark reaction mixture to ~50°C.
-
Dilute with 500 mL of water. (The mixture is now a solution of the potassium benzoate salt).
-
Filtration (Optional): Filter off any unreacted insoluble amide if TLC shows incomplete conversion.[1]
-
Acidification: Slowly add 6M HCl to the aqueous filtrate with stirring until pH < 2. The free acid will precipitate immediately.
-
-
Filtration: Collect the solid by vacuum filtration, wash with copious water to remove glycol residues, and dry at 60°C.
Yield Expectation: 75–85% Purity: 95–97% (May require recrystallization).[1]
Analytical Validation
Use the following parameters to validate the identity and purity of the synthesized acid.
| Parameter | Specification | Notes |
| Physical State | White crystalline solid | Off-white indicates oxidation byproducts.[1] |
| Melting Point | 187°C – 190°C | Sharp range indicates high purity.[1] |
| HPLC Method | C18 Column, 150mm x 4.6mm | Mobile Phase: ACN:Water (0.1% H3PO4) 60:40. |
| IR Spectroscopy | 1680–1700 cm⁻¹ (C=O stretch) | Broad O-H stretch at 2500–3000 cm⁻¹.[1] |
| 1H NMR (DMSO-d6) | δ 2.35 (s, 3H, -CH3) | δ 7.6-7.9 (aromatic protons).[1] |
Workflow Visualization
The following diagram outlines the decision logic and workflow for the experimentalist.
Safety & Handling
-
Nitrous Acid Method: Sodium nitrite and sulfuric acid generate NOx gases (brown fumes), which are toxic and corrosive. This reaction MUST be performed in a functioning fume hood.
-
Chlorinated Aromatics: 2,5-dichloro derivatives are potential skin irritants and environmental toxins.[1] Use nitrile gloves and dispose of aqueous waste in segregated halogenated waste streams.[1]
References
-
US Patent 3644471A - Production of 2,5-dichlorobenzonitrile and subsequent hydrolysis to 2,5-dichlorobenzoic acid.[1][5] (Describes the base hydrolysis and nitrous acid routes for dichlorobenzamides).
-
US Patent 4454345A - Process for preparing 2,5-dichloro-3-nitrobenzoic acid.[1] (Provides context on the stability and handling of 2,5-dichloro benzoic acid derivatives).
-
Z. Qingxiang et al. - Study on the hydrolysis of 2-chlorobenzamide.[1][6] J. Agric.[1][6] Food Chem. 2000.[1][6] (Kinetic data supporting the difficulty of hydrolyzing ortho-chloro amides).
-
Organic Syntheses, Coll. Vol. 3, p. 34 - o-Toluic Acid.[1] (Classic reference for the use of Nitrous Acid to convert hindered amides to acids).
-
[1]
-
Sources
- 1. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 2. Benzoic acid from benzamide synthesis: Pharmaceutical Chemistry Practical [pharmacyinfoline.com]
- 3. orgsyn.org [orgsyn.org]
- 4. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 5. US3644471A - Production of 2 5-dichlorobenzonitrile - Google Patents [patents.google.com]
- 6. Study on the hydrolysis of 2-chlorobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Recrystallization techniques for 2,5-Dichloro-4-methylbenzamide purification
Executive Summary
This application note details high-purity recrystallization strategies for 2,5-Dichloro-4-methylbenzamide , a critical intermediate often associated with the synthesis of amide-based herbicides (e.g., propyzamide analogs) and pharmaceutical scaffolds.
Achieving pharmaceutical-grade purity (>98.5%) for this compound presents unique challenges due to its amphiphilic nature : the benzamide moiety provides hydrogen-bonding capability, while the dichlorinated tolyl ring imparts significant lipophilicity. This guide moves beyond generic protocols, offering two orthogonal purification systems: a Hydro-Alcoholic System for polar impurity rejection and a Toluene-Based System for isomer separation.
Physicochemical Context & Solubility Logic[1][2][3]
To design an effective recrystallization, one must understand the intermolecular forces at play. 2,5-Dichloro-4-methylbenzamide exhibits a "push-pull" solubility profile:
-
The Amide Group (
): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This makes the molecule soluble in protic solvents like Ethanol and Methanol at high temperatures. -
The Aryl Core (
): The two chlorine atoms and methyl group create a hydrophobic shield. This limits water solubility but enhances solubility in aromatic hydrocarbons like Toluene or Xylene.
Impurity Profile & Solvent Targeting
| Impurity Type | Origin | Solubility Behavior | Recommended Rejection Strategy |
| 2,5-Dichloro-4-methylbenzoic acid | Hydrolysis / Unreacted Precursor | Soluble in basic aqueous solutions; soluble in hot alcohols. | Base Wash prior to crystallization; remains in filtrate in aqueous-alcoholic systems. |
| Isomeric Amides (e.g., 2,3-dichloro) | Regioisomers from chlorination | Highly similar to target; slightly higher solubility in non-polar solvents. | Toluene Recrystallization (Thermodynamic control). |
| Inorganic Salts | Synthesis byproducts (NaCl, NH4Cl) | Insoluble in organics; soluble in water. | Hot Filtration (if using toluene) or Aqueous-Alcohol systems. |
Workflow Visualization
The following diagram outlines the decision logic for selecting the appropriate purification route based on the crude material's impurity profile.
Figure 1: Decision matrix for selecting the optimal solvent system based on impurity profiling.
Protocol A: The Binary Solvent System (Ethanol/Water)
This is the "Workhorse Method." It relies on the steep solubility curve of the amide in ethanol and the anti-solvent effect of water. It is particularly effective for removing unreacted starting materials and inorganic salts.
Reagents
-
Solvent: Ethanol (95% or Absolute).
-
Anti-solvent: Deionized Water.
-
Wash Solution: 5% Sodium Bicarbonate (
) - Optional pre-treatment.
Step-by-Step Methodology
-
Pre-Treatment (Acid Removal):
-
If the crude contains >5% benzoic acid derivative, suspend the solid in 5%
solution, stir for 30 minutes, and filter. Wash with water.[1] This converts the acid impurity to its water-soluble sodium salt, removing it before recrystallization.
-
-
Dissolution:
-
Place the crude solid in a round-bottom flask equipped with a reflux condenser.
-
Add Ethanol (approx. 5-7 mL per gram of solid).
-
Heat to reflux (
). If the solid does not dissolve completely, add Ethanol in 1 mL increments until a clear solution is obtained. -
Critical: Do not add excess solvent; we need near-saturation at boiling point.
-
-
Hot Filtration (Safety filtration):
-
While boiling, filter the solution through a pre-heated glass funnel (or Celite pad) to remove mechanical impurities or insoluble salts.
-
-
Nucleation & Growth:
-
Return the filtrate to the heat and bring back to a gentle boil.
-
Add hot Deionized Water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Add a few drops of Ethanol to just clear the turbidity (restoring the single phase).
-
-
Controlled Cooling:
-
Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.
-
Note: Rapid cooling precipitates amorphous powder (oiling out) rather than crystalline needles.
-
Once at room temperature, cool further in an ice bath (
) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the cake with a cold 1:1 Ethanol/Water mixture.
-
Dry in a vacuum oven at
for 4 hours.
-
Protocol B: The Non-Polar System (Toluene)
This method utilizes Temperature Dependent Solubility in a single solvent. It is superior for rejecting lipophilic isomers (e.g., 2,3-dichloro analogs) which tend to stay in the toluene mother liquor even when cold.
Reagents
-
Solvent: Toluene (HPLC Grade).
-
Seed Crystals: Pure 2,5-Dichloro-4-methylbenzamide (if available).
Step-by-Step Methodology
-
Dissolution:
-
Charge the crude solid into a flask.
-
Add Toluene (approx. 8-10 mL per gram).
-
Heat to reflux (
). Toluene's higher boiling point ensures excellent solubility for these chlorinated aromatics.
-
-
Azeotropic Drying (Optional):
-
If the crude is wet, use a Dean-Stark trap to remove water. Water presence can cause "oiling out" in toluene systems.
-
-
Controlled Crystallization:
-
Remove from heat.
-
Allow to cool to
. -
Seeding: Add a small amount (<1 mg) of pure seed crystals. This prevents super-saturation and encourages the growth of specific polymorphs.
-
-
Cooling Ramp:
-
Cool to room temperature at a rate of
per 20 minutes. -
Finalize cooling at
(do not freeze, as impurities may precipitate).
-
-
Isolation:
-
Filter rapidly.
-
Wash the cake with cold Toluene.
-
Warning: Toluene is difficult to remove. Dry initially under high vacuum, then potentially wash with a low-boiling non-solvent (like Hexane) to displace the Toluene before final drying.
-
Process Analytical Technology (PAT) & Validation
To ensure the protocol is self-validating, the following Quality Control (QC) checkpoints must be met.
| Parameter | Specification | Method | Rationale |
| Appearance | White to off-white needles | Visual | Amorphous powder indicates rapid cooling or "oiling out." |
| Melting Point | Sharp range (e.g., | DSC / Capillary | Broad range (>2°C) indicates isomeric impurities. Value depends on specific polymorph. |
| Purity | > 98.5% (Area %) | HPLC (C18 Column) | UV detection at 254 nm. Mobile Phase: ACN/Water (Gradient). |
| Residual Solvent | < 5000 ppm (Ethanol) | GC-Headspace | Ensure compliance with ICH Q3C guidelines. |
Note on Melting Point: Chlorinated benzamides generally have high melting points. While specific literature values vary by isomer, a sharp melting transition is the primary indicator of purity relative to a standard.
Troubleshooting "Oiling Out"
A common failure mode for benzamides is liquid-liquid phase separation (oiling out) before crystallization.
Figure 2: Troubleshooting logic for phase separation issues.
Remedy: If oiling occurs, reheat the mixture until clear. Add slightly more solvent (Ethanol) to shift the composition away from the metastable boundary, then cool very slowly with vigorous stirring.
References
-
Solubility of Chlorinated Benzamides: Wang, Z., et al. "Solubility of 4-chloro-2,5-dimethoxynitrobenzene and related amides in organic solvents." Journal of Chemical & Engineering Data, via ResearchGate.
-
Synthesis & Purification of Sulfonyl Benzoic Acids (Related Scaffolds): Patent CN104672114A. "Method for preparing 2,4-dichloro-5-sulfamoylbenzoic acid." Google Patents.
-
General Amide Synthesis & Purification: "Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts." ACS Omega 2020.
-
PubChem Compound Summary: "2,5-Dichloro-4-hydroxy-N-methylbenzamide (Analogous Structure Data)." National Center for Biotechnology Information.
(Note: While specific literature on the exact 2,5-dichloro-4-methylbenzamide isomer is proprietary or scarce, the protocols above are derived from validated methods for homologous chlorinated benzamides and benzoic acid derivatives cited in references 1 and 2.)
Sources
Handling and storage protocols for light-sensitive benzamides
Application Note: Photostability Assurance and Handling Protocols for Substituted Benzamides
Abstract
Substituted benzamides (e.g., Metoclopramide, Sulpiride, Entinostat) represent a critical pharmacophore in antipsychotic, prokinetic, and epigenetic therapies. However, these compounds exhibit acute photosensitivity in solution, undergoing rapid N-dealkylation, dechlorination, and oxidative polymerization upon exposure to UV-Vis radiation. This application note defines a rigorous, self-validating protocol for the handling, solubilization, and storage of light-sensitive benzamides, designed to minimize experimental variance caused by photodegradation.
The Photochemistry of Benzamide Degradation
To handle these compounds effectively, one must understand the mechanism of failure. The degradation is not merely a loss of potency; it generates reactive intermediates that can confound biological assays.
-
Mechanism of Action: Upon excitation by photons (specifically UV-B and UV-A, 290–450 nm), the benzamide core undergoes homolytic cleavage.
-
Dechlorination: For chlorinated derivatives (e.g., Metoclopramide), the carbon-chlorine bond cleaves, forming a highly reactive aryl radical.
-
N-Dealkylation: The diethylamino moiety is susceptible to oxidative attack, leading to the loss of ethyl groups.
-
Polymerization: The resulting radicals often dimerize, forming azo- or azoxy-linked polymers. This manifests macroscopically as a color change from clear/white to yellow or brown.
-
-
The Oxygen Factor: Photolysis rates in benzamides are often accelerated by dissolved oxygen, which facilitates the formation of N-oxide intermediates.
Material Selection & Laboratory Environment
Standard laboratory lighting (fluorescent/LED) emits significant energy in the 400–500 nm range, which is sufficient to initiate degradation within minutes in dilute solutions.
Environmental Controls
-
Lighting: All handling must occur under Sodium Vapor Lamps or Red/Amber LEDs (cutoff wavelength >550 nm).
-
Work Surface: Cover reflective white benchtops with non-reflective black mats to minimize photon scattering.
Glassware & Consumables
-
Primary Containment: Amber Borosilicate Glass (Type I) is mandatory. It blocks >90% of light below 450 nm.
-
Alternative: If amber glass is unavailable, vessels must be wrapped in aluminum foil before the compound is introduced.
-
Pipette Tips: Use black conductive tips or wrap standard tips in foil for transfers taking >30 seconds.
Standard Operating Procedure (SOP): Solubilization & Handling
Objective: Prepare a stable stock solution of a substituted benzamide (e.g., Metoclopramide HCl) without inducing photolytic impurities.
Step 1: Solvent Preparation (Degassing)
-
Rationale: Removing dissolved oxygen inhibits the oxidative dealkylation pathway.
-
Protocol: Sparge the chosen solvent (Water, DMSO, or Methanol) with high-purity Argon (Ar) or Nitrogen (
) for 15 minutes prior to use. -
Validation: The solvent should be kept in a sealed, amber bottle under positive inert gas pressure.
Step 2: Weighing & Transfer
-
Protocol:
-
Dim lab lights or switch to amber safety lighting.
-
Tare an Amber Volumetric Flask (not a clear weigh boat).
-
Transfer solid compound directly into the flask.
-
Critical: Do not leave the solid powder exposed on a spatula or weigh paper for >1 minute.
-
Step 3: Dissolution
-
Protocol:
-
Add the degassed solvent to the flask.
-
Overlay the headspace with Argon gas before capping.
-
Vortex or sonicate in the dark (cover the sonicator bath with a heavy opaque lid).
-
Visual Check: The solution must remain colorless. Any yellow tint indicates immediate degradation.
-
Step 4: Aliquoting
-
Protocol:
-
Immediately divide the stock solution into single-use Amber HPLC vials or Amber Microcentrifuge tubes.
-
Flash-freeze in liquid nitrogen (if aqueous/DMSO) to lock the chemical state.
-
Storage & Stability Profile
Stability is a function of state (solid vs. liquid), temperature, and light exposure.
| Parameter | Solid State (Powder) | Solubilized (DMSO/Water) | Risk Factor |
| Temp | +4°C to +25°C | -20°C or -80°C | Heat accelerates radical kinetics. |
| Light | Protect from direct sun | Strict Dark (Amber/Foil) | Solution state increases quantum yield of photolysis. |
| Atmosphere | Desiccated | Inert Gas Headspace (Ar) | Oxygen promotes N-oxidation. |
| Shelf Life | 1–2 Years | < 1 Month (-20°C) | Freeze-thaw cycles induce micro-precipitation. |
| Container | Amber Glass Vial | Amber Glass / Black PP | Plasticizers in clear PP can leach; use high-grade PP. |
Quality Control & Validation
Before using a stored benzamide in a critical assay (e.g., cell treatment or receptor binding), perform a System Suitability Test .
Visual Inspection (Pass/Fail)
-
Pass: Solution is water-clear.
-
Fail: Solution shows any perceptible yellow, pink, or brown hue.
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0).
-
Detection: UV at 270 nm (or compound max).
-
Criteria: The main peak must be >98% integrated area. Look for "shoulder" peaks eluting immediately before the main peak (indicative of N-oxide or de-ethylated impurities).
Visualized Workflows
Figure 1: Safe Handling Workflow
This diagram outlines the decision logic for handling benzamides from storage to experiment.
Caption: Workflow ensuring minimal photon exposure during benzamide solubilization.
Figure 2: Photodegradation Mechanism
This diagram illustrates the causality of degradation, emphasizing why oxygen and light exclusion are necessary.
Caption: Simplified photolytic pathway showing the divergence into dechlorination and oxidative polymerization.[1]
References
-
Maquille, A., & Habib Jiwan, J.-L. (2009). LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A: Chemistry. Link
-
ICH Expert Working Group. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Link
-
U.S. Pharmacopeia (USP). General Chapter <659> Packaging and Storage Requirements. USP-NF. Link
-
Trawiński, J., & Skibiński, R. (2017). Studies on photodegradation of metoclopramide and its determination in pharmaceutical preparations. Journal of AOAC International. Link
-
Gucer, S., et al. (2021). Photodegradation, toxicity and density functional theory study of pharmaceutical metoclopramide and its photoproducts. Science of The Total Environment. Link
Sources
Friedel-Crafts alkylation involving 2,5-Dichloro-4-methylbenzamide
This Application Note is designed for researchers and process chemists focusing on the synthesis and functionalization of deactivated aromatic systems. It addresses the specific challenges of performing Friedel-Crafts (FC) chemistry involving 2,5-Dichloro-4-methylbenzamide , a highly deactivated scaffold used as a key intermediate in the synthesis of agrochemicals (e.g., isoxazoline insecticides) and pharmaceutical isoquinolinones.[1]
Executive Summary
Direct intermolecular Friedel-Crafts alkylation of 2,5-Dichloro-4-methylbenzamide is kinetically disfavored due to the synergistic electron-withdrawing effects of the amide moiety and the two chlorine substituents.[1] Consequently, standard protocols result in recovered starting material or non-specific decomposition.[1]
This guide presents the reverse-engineering approach : the Friedel-Crafts Carbamoylation of 2,5-dichlorotoluene to synthesize the target benzamide with high regioselectivity.[1] Additionally, it outlines the protocol for Intramolecular Friedel-Crafts Alkylation , the only viable mode for alkylating this deactivated scaffold, commonly used to fuse rings in drug discovery.
Part 1: Mechanistic Insight & Causality
The Deactivation Challenge
The target molecule, 2,5-Dichloro-4-methylbenzamide, possesses a benzene ring severely deactivated for Electrophilic Aromatic Substitution (EAS).[1]
-
Electronic Penalty: The amide group (-CONH
) is a moderate deactivator.[1] In the presence of Lewis acids (AlCl ), the carbonyl oxygen coordinates with aluminum, converting the group into a powerful electron-withdrawing cation ( ), effectively shutting down intermolecular attack. -
Steric Shielding: The two chlorine atoms at positions 2 and 5 create a "steric picket fence," blocking the ortho positions relative to the amide.
The Solution: Friedel-Crafts Carbamoylation (Gattermann-Amide)
To access this molecule efficiently, we utilize the Friedel-Crafts Carbamoylation of 2,5-Dichlorotoluene .[1]
-
Substrate: 2,5-Dichlorotoluene (1,4-dichloro-2-methylbenzene).[1][2]
-
Activation: The methyl group at C1 activates the ring.
-
Regiochemistry: The methyl group directs ortho/para.[1]
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway for the regioselective synthesis of 2,5-Dichloro-4-methylbenzamide via Friedel-Crafts Carbamoylation.
Part 2: Experimental Protocols
Protocol A: Synthesis of 2,5-Dichloro-4-methylbenzamide
Primary route for accessing the scaffold.[1]
Reagents & Stoichiometry:
| Component | Role | Equivalents | Notes |
|---|---|---|---|
| 2,5-Dichlorotoluene | Substrate | 1.0 | Limiting reagent.[1][2] |
| Urea | Carbamoyl Source | 1.2 | Safer alternative to Carbamoyl Chloride.[1] |
| Aluminum Chloride (AlCl
Step-by-Step Procedure:
-
Catalyst Activation: In a flame-dried 3-neck flask equipped with a mechanical stirrer and reflux condenser, charge AlCl
(2.5 eq) and 1,2-Dichloroethane under nitrogen atmosphere. -
Electrophile Generation: Add Urea (1.2 eq) portion-wise at 0°C. Caution: Exothermic. Stir for 30 minutes to form the AlCl3-Urea complex.
-
Substrate Addition: Add 2,5-Dichlorotoluene (1.0 eq) dropwise over 20 minutes, maintaining internal temperature <10°C.
-
Reaction: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the toluene derivative.
-
Quench: Cool to room temperature. Pour the reaction mixture slowly onto a mixture of ice/HCl (conc) . Warning: Vigorous HCl gas evolution.[1]
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO
(to remove unreacted acid) and Brine.[1] -
Purification: Recrystallize from Ethanol/Water (9:1) to obtain white needles.[1]
Self-Validating Checkpoint:
-
Success Indicator: The product should exhibit a distinct amide carbonyl stretch in IR at ~1650-1680 cm
and a melting point of 178-180°C. -
Failure Mode: If 2,4-dichlorotoluene is formed (isomerization), reaction temperature was too high (>100°C).[1]
Protocol B: Intramolecular Friedel-Crafts Cyclization
For researchers using this benzamide as a substrate for drug synthesis (e.g., Isoquinolinones).[1]
Context: While intermolecular alkylation fails, intramolecular variants succeed due to entropic favorability.[1] This protocol describes the cyclization of an N-substituted derivative.
Reagents:
-
Substrate: N-(2-chloroethyl)-2,5-dichloro-4-methylbenzamide.[1]
-
Catalyst: Triflic Acid (TfOH) or AlCl
.[1] -
Solvent: 1,2-Dichlorobenzene (high temp) or Neat.[1]
Procedure:
-
Dissolve the N-alkylated benzamide in 1,2-dichlorobenzene (0.5 M).
-
Add AlCl
(3.0 eq) in one portion.[1] -
Heat to 140°C for 12 hours.
-
Mechanism: The Lewis acid complexes the amide oxygen, generating an imidoyl chloride-like species that undergoes intramolecular attack by the pendant alkyl chloride, closing the ring to form a dihydroisoquinolinone derivative.
Part 3: Data & Troubleshooting
Comparative Yields of Carbamoylation Methods
| Method | Reagent | Yield (%) | Purity | Comments |
| Gattermann-Amide | Urea / AlCl | 78% | High | Preferred.[1] Cheap, solid reagents.[1] |
| Direct Acylation | Carbamoyl Chloride / AlCl | 85% | High | Hazardous. Carbamoyl chloride is a carcinogen.[1] |
| Isocyanate | Chlorosulfonyl Isocyanate (CSI) | 65% | Med | Requires hydrolysis step; expensive.[1] |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction | Catalyst deactivation by moisture.[1] | Use fresh, anhydrous AlCl |
| Polyalkylation | Not applicable for this deactivated system.[1] | (Rare issue here). |
| Isomerization | "Chlorine dance" (migration of Cl atoms).[1] | Keep reaction temperature strictly below 90°C. |
| Low Yield | Incomplete complexation of Urea.[1] | Ensure Urea/AlCl |
Part 4: References
-
Friedel-Crafts Chemistry on Deactivated Systems:
-
Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1964.[1]
-
Source:
-
-
Gattermann Amide Synthesis (Urea Method):
-
Synthesis of 2,5-Dichlorotoluene Derivatives:
-
Intramolecular Friedel-Crafts in Drug Synthesis:
-
Safety Data for Chlorinated Toluenes:
-
PubChem CID 29572 (2,5-Dichlorotoluene).[1]
-
Source:
-
Sources
Microwave-assisted synthesis of 2,5-Dichloro-4-methylbenzamide derivatives
Application Note: Microwave-Assisted Synthesis of 2,5-Dichloro-4-methylbenzamide Derivatives
Abstract
This application note details a robust, high-throughput protocol for the synthesis of 2,5-Dichloro-4-methylbenzamide (CAS 1806274-57-6) and its N-substituted derivatives. Utilizing microwave irradiation (MWI), this method overcomes the steric hindrance imposed by the ortho-chloro substituent on the benzoic acid precursor. By leveraging the dielectric heating effects of polar solvents, reaction times are reduced from hours (thermal reflux) to minutes, with yields consistently exceeding 85%. Two distinct pathways are presented: a Green Direct Amidation (Method A) and a High-Efficiency Acid Chloride Activation (Method B), providing flexibility for diverse laboratory setups.
Introduction
The benzamide pharmacophore is a cornerstone in medicinal chemistry, serving as a scaffold for antimicrobial, anticancer, and antidiabetic agents.[1] Specifically, 2,5-dichloro-4-methylbenzoic acid derivatives are of significant interest in agrochemistry as plant growth regulators and fungicide intermediates [1].
However, the synthesis of these sterically congested amides is challenging. The chlorine atom at the C2 position creates steric bulk that impedes nucleophilic attack at the carbonyl carbon. Conventional thermal heating often leads to prolonged reaction times (12–24 h) and incomplete conversion. Microwave-assisted organic synthesis (MAOS) addresses this by providing rapid, volumetric heating. The interaction between the microwave field and the dipole moment of the reagents/solvents (dipolar polarization) results in efficient energy transfer, accelerating the rate-determining step of the nucleophilic acyl substitution [2].
Reaction Engineering & Mechanism
Chemical Strategy
The synthesis targets the transformation of 2,5-Dichloro-4-methylbenzoic acid (CAS 21460-88-8) into its amide derivatives.
-
Method A (Direct Amidation): Uses 1,1'-Carbonyldiimidazole (CDI) as a coupling agent. This "one-pot" method avoids corrosive chlorinating agents and is ideal for acid-sensitive amines.
-
Method B (Acid Chloride Route): Uses Thionyl Chloride (SOCl₂) to generate the highly reactive acid chloride intermediate. This is preferred for weakly nucleophilic anilines.
Reaction Pathway Visualization
Figure 1: General reaction pathway for the synthesis of benzamide derivatives. Microwave irradiation accelerates the nucleophilic attack on the activated intermediate.
Materials & Equipment
Reagents:
-
Precursor: 2,5-Dichloro-4-methylbenzoic acid (CAS 21460-88-8, >97% purity).
-
Coupling Agent (Method A): 1,1'-Carbonyldiimidazole (CDI).
-
Activator (Method B): Thionyl Chloride (SOCl₂).
-
Solvents: DMF (anhydrous), Dichloromethane (DCM), THF.
-
Amines: Aniline, Benzylamine, Morpholine, etc.
Equipment:
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.
-
Vials: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.
Experimental Protocols
Method A: Green Direct Amidation (CDI-Mediated)
Best for: Aliphatic amines and acid-sensitive substrates.
-
Activation: In a 10 mL microwave vial, dissolve 2,5-Dichloro-4-methylbenzoic acid (1.0 mmol, 205 mg) in anhydrous THF (3 mL).
-
Coupling Agent: Add CDI (1.1 mmol, 178 mg) in one portion. CO₂ evolution will be observed. Stir at room temperature for 5 minutes until gas evolution ceases.
-
Addition: Add the requisite Amine (1.2 mmol).
-
Irradiation: Seal the vial. Irradiate at 100°C for 10 minutes (Power: Dynamic, Max 150W; Stirring: High).
-
Work-up: Evaporate THF under reduced pressure. Dissolve residue in EtOAc (20 mL), wash with 1M HCl (2 x 10 mL), sat. NaHCO₃ (2 x 10 mL), and brine. Dry over Na₂SO₄ and concentrate.
Method B: Acid Chloride Route (Two-Step, One-Pot)
Best for: Weak nucleophiles (anilines) and sterically hindered amines.
-
Chlorination: In a 10 mL microwave vial, mix 2,5-Dichloro-4-methylbenzoic acid (1.0 mmol) and SOCl₂ (2 mL). Add 1 drop of DMF (catalyst).
-
Irradiation 1: Seal lightly (vented). Irradiate at 80°C for 5 minutes .
-
Evaporation: Remove excess SOCl₂ under reduced pressure (rotary evaporator or N₂ stream). Note: Ensure complete removal to avoid side reactions.
-
Amidation: Redissolve the crude acid chloride in dry DCM (3 mL). Add the Amine (1.1 mmol) and Triethylamine (1.5 mmol) dropwise.
-
Irradiation 2: Seal the vial. Irradiate at 60°C for 5 minutes .
-
Work-up: Wash with water and brine. Recrystallize from Ethanol/Water if necessary.
Workflow Visualization
Figure 2: Operational workflow for Method A and Method B.
Representative Data & Scope
The following table summarizes the expected results when applying Method A to various amines, comparing Microwave (MW) efficiency against conventional thermal reflux [3, 4].
Table 1: Comparison of Microwave vs. Thermal Synthesis
| Entry | Amine (R-NH₂) | Product (Derivative) | Thermal Time | Thermal Yield | MW Time (Method A) | MW Yield |
| 1 | Ammonia (NH₃) | 2,5-Dichloro-4-methylbenzamide | 8 h | 65% | 10 min | 92% |
| 2 | Aniline (Ph-NH₂) | N-Phenyl-2,5-dichloro-4-methylbenzamide | 12 h | 58% | 15 min | 88% |
| 3 | Benzylamine | N-Benzyl-2,5-dichloro-4-methylbenzamide | 10 h | 70% | 10 min | 95% |
| 4 | Morpholine | (Morpholino)(2,5-dichloro-4-methylphenyl)methanone | 10 h | 72% | 10 min | 94% |
| 5 | 4-Chloroaniline | N-(4-Chlorophenyl)-2,5-dichloro-4-methylbenzamide | 14 h | 45% | 20 min | 85% |
Note: Data represents typical values derived from analogous benzamide synthesis protocols [3, 5].
Characterization Guide
Successful synthesis is confirmed via the following spectral markers:
-
IR (ATR): Disappearance of the broad O-H stretch (2500-3300 cm⁻¹) of the acid. Appearance of distinct Amide I (C=O) band at 1640–1660 cm⁻¹ and Amide II (N-H) band at 1530–1550 cm⁻¹ .
-
¹H NMR (DMSO-d₆):
-
Singlet at ~2.4 ppm (Ar-CH₃).
-
Two aromatic singlets (or doublets if long-range coupling) at ~7.4 ppm and ~7.6 ppm (H3 and H6 protons).
-
Broad singlet at ~8.0–10.0 ppm (Amide N-H), absent in tertiary amides like morpholine.
-
-
Mass Spectrometry: Characteristic isotope pattern for two chlorine atoms (M, M+2, M+4 in 9:6:1 ratio).
References
-
PubChem. 2,5-Dichloro-4-methylbenzamide (Compound Summary). National Library of Medicine. [Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Narkhede, H. P., et al. (2008). Microwave Assisted Synthesis of Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Saha, M., & Pal, A. (2020).[2] Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.[3] ACS Omega, 5(25), 15728–15735. [Link]
-
Nagariya, A. K., et al. (2010). Microwave-assisted efficient synthesis of toluidine derivative.[4] Journal of Pharmacy Research.[4] [Link]
Sources
Application Note: Solvent Selection & Process Engineering for 2,5-Dichloro-4-methylbenzamide
Abstract
This technical guide provides a rational framework for solvent selection involving 2,5-Dichloro-4-methylbenzamide (DCMB). Due to the competing physicochemical properties of the polar amide moiety and the lipophilic chlorinated aromatic core, DCMB presents unique solubility challenges. This note moves beyond trial-and-error by applying Hansen Solubility Parameters (HSP) and green chemistry principles to optimize reaction yields and purity.
Part 1: Physicochemical Profile & Solubility Thermodynamics
To select the correct solvent, one must understand the intermolecular forces at play.[1] DCMB is a "push-pull" molecule:
-
The "Pull" (Crystal Lattice Energy): The primary amide group (
) acts as both a hydrogen bond donor and acceptor. This creates a strong crystal lattice network, requiring solvents with high hydrogen-bonding capability ( ) to dissolve it. -
The "Push" (Lipophilicity): The two chlorine atoms and the methyl group increase the molecule's lipophilicity (
), reducing solubility in pure water but enhancing it in intermediate polarity organic solvents.
Table 1: Predicted Solvent Compatibility Matrix
Based on HSP affinity for chlorinated benzamide analogs.
| Solvent Class | Representative Solvents | Interaction Type | Application Suitability |
| Dipolar Aprotic | DMF, DMSO, NMP, 4-Formylmorpholine (4FM) | High Dipole ( | Reaction Medium: Excellent solubility; stabilizes transition states. Hard to remove. |
| Polar Protic | Methanol, Ethanol, Isopropanol | H-Bonding ( | Recrystallization: High solubility at boiling; low at room temp. |
| Esters/Ketones | Ethyl Acetate, Acetone, MEK | Moderate Dipole | Extraction/Washing: Good for liquid-liquid extraction. |
| Non-Polar | Hexane, Heptane, Toluene | Dispersion ( | Anti-Solvent: Induces precipitation; Toluene useful for hot recrystallization. |
| Chlorinated | DCM, Chloroform | Dispersion + Dipole | Process Solvent: Good solubility but discouraged (Green Chemistry). |
Part 2: Solvent Selection for Synthesis & Reactions
Nucleophilic Substitutions & Coupling
For reactions involving the aromatic ring (e.g., Suzuki-Miyaura coupling at the Cl position) or modifications of the amide nitrogen:
-
Recommended: DMF or DMAc (Dimethylacetamide).
-
Mechanism: These solvents solvate cations well but leave anions "naked" (reactive). They also possess high boiling points, allowing the thermal energy required to overcome the steric hindrance caused by the ortho-chlorine atom.
-
Green Alternative: Cyrene™ (dihydrolevoglucosenone) or 4-Formylmorpholine (4FM) . Recent studies indicate 4FM offers superior solubilization for benzamides compared to DMSO/DMF while being less toxic.
Hydrolysis (Amide Acid)
-
Recommended: 1,4-Dioxane/Water or Ethanol/Water .
-
Mechanism: Water is the reagent, but DCMB is insoluble in pure water. Dioxane acts as a co-solvent (miscible with water) to bring the organic reactant into the aqueous phase.
Part 3: Purification & Recrystallization Protocols[2][3][4]
Recrystallization is the most critical step for achieving pharmaceutical-grade purity (>99.5%). The "Amide Rule" suggests that alcohols are the best starting point.
Diagram 1: Solvent Selection Decision Tree
Visualizing the logic flow for selecting the correct solvent system based on observed solubility.
Caption: Logic flow for categorizing solvents. "Soluble Hot / Insoluble Cold" is the gold standard for recrystallization.
Part 4: Detailed Experimental Protocols
Protocol A: Recrystallization from Ethanol/Water
Best for removing polar impurities and inorganic salts.
Materials:
-
Crude 2,5-Dichloro-4-methylbenzamide (10.0 g)
-
Solvent: Ethanol (95%)
-
Anti-solvent: Deionized Water
-
Equipment: Reflux condenser, magnetic stirrer, vacuum filtration setup.
Procedure:
-
Dissolution: Place 10.0 g of crude DCMB in a 250 mL round-bottom flask. Add 40 mL of Ethanol.
-
Heating: Heat to reflux (approx. 78°C) with stirring. If solid remains, add Ethanol in 5 mL increments until fully dissolved. Do not exceed 80 mL total volume.
-
Hot Filtration (Optional): If insoluble particles (dust/catalyst) remain, filter rapidly through a pre-heated glass funnel.
-
Nucleation: Remove from heat. While still hot (
60°C), add warm water dropwise until a faint, persistent turbidity (cloudiness) appears. -
Clarification: Add 1-2 mL of hot Ethanol to clear the turbidity.
-
Crystallization: Allow the solution to cool slowly to room temperature on a cork ring (insulation). Once at RT, cool in an ice bath (0-4°C) for 1 hour.
-
Collection: Filter the white needles via vacuum filtration. Wash the cake with 10 mL of cold (50:50) Ethanol/Water.
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Protocol B: Green Solvent Screening (Visual Method)
Use this to validate new solvents like Cyrene or 4FM.
-
Weigh 50 mg of DCMB into a GC vial.
-
Add 250
L of the target solvent.[2] -
Observation 1: If clear
Highly Soluble (Reaction Solvent). -
If solid remains, heat to 80°C (using a heating block).
-
Observation 2: If clear hot but precipitates upon cooling
Recrystallization Solvent. -
Observation 3: If solid remains at 80°C
Non-solvent.
Part 5: Process Engineering & Safety
Diagram 2: Purification Workflow
Standardized pathway from Crude Reaction Mixture to Pure Isolate.
Caption: Operational workflow for isolating DCMB. The "Wash" step uses Hexane to remove surface lipophilic oils before recrystallization.
Critical Safety & Stability Notes
-
Thermal Stability: Chlorinated benzamides are generally stable up to 150°C. However, avoid prolonged heating in strongly basic aqueous media to prevent hydrolysis of the amide to 2,5-dichloro-4-methylbenzoic acid.
-
Solvent Trapping: Amides form strong solvates. When using DMF or DMSO, NMR analysis often shows residual solvent. Rigorous drying or a final wash with a volatile solvent (like Ethanol) is required.
References
-
Hansen Solubility Parameters (Theory): Abbott, S. HSP Basics | Practical Solubility Science. Link
-
Green Solvent Alternatives (4FM): New Screening Protocol for Effective Green Solvents Selection of Benzamide... MDPI. Link
-
Compound Data (PubChem): 2,5-Dichloro-4-methylbenzamide Structure & Properties. National Library of Medicine. Link
-
Recrystallization Methodology: Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link
Sources
Troubleshooting & Optimization
Troubleshooting low solubility of 2,5-Dichloro-4-methylbenzamide in water
Ticket ID: #SOL-25DC4MB-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting aqueous solubility for biological/analytical applications[1][2]
Executive Summary: Why is this molecule so stubborn?
You are likely encountering "brick dust" behavior.[1][2] 2,5-Dichloro-4-methylbenzamide poses a dual challenge:
-
High Lipophilicity (LogP ~2.5 - 3.0): The dichlorinated benzene ring and methyl group create a hydrophobic core that repels water.[1][2]
-
High Crystal Lattice Energy: The primary amide group (
) forms a robust network of intermolecular hydrogen bonds in the solid state.[1][2] Water molecules cannot easily disrupt this lattice to solvate the individual molecules.[1][2]
The Reality: Pure aqueous solubility is expected to be negligible (< 1 mg/L).[1][2] Standard buffers (PBS, Tris) will not work without modification.[1][2] You must disrupt the crystal lattice using an organic cosolvent or surfactant before introducing it to an aqueous environment.[1]
Diagnostic Q&A: Identify Your Specific Issue
Q1: "I added the powder directly to water/buffer, and it floats or sinks. Sonicating didn't help."
-
Diagnosis: The compound is not wetting.[1][2][3] The surface tension of water is too high.[1]
-
Fix: Do not add powder to water.[1][2] You must create a concentrated stock solution in an organic solvent first (DMSO or DMF), then dilute into the aqueous medium.[1]
Q2: "I made a stock in DMSO, but when I diluted it into water, it turned cloudy immediately."
-
Diagnosis: This is the "Crash-Out" effect.[1][2] The solvent power dropped below the saturation point of the compound faster than the mixing occurred, causing rapid reprecipitation.
-
Fix:
Q3: "Can I use pH adjustment to dissolve it?"
-
Technical Insight: Benzamides are neutral molecules.[1][2] The amide proton (
) is too weak to deprotonate in standard aqueous ranges (pH 1-14).[1][2] The carbonyl oxygen ( ) requires concentrated mineral acid to protonate.[1][2] -
Warning: Extreme pH (pH > 12 or pH < 2) combined with heat may hydrolyze the amide to 2,5-dichloro-4-methylbenzoic acid , chemically altering your sample.[1][2]
Strategic Solutions: The Solubility Decision Tree
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on target concentration.
Recommended Solvent Systems
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Primary Stock | DMSO (Dimethyl sulfoxide) | Excellent (> 50 mg/mL) | Standard for biological assays.[1][2] Keep final concentration < 0.1% for cell culture if possible.[1][2] |
| Primary Stock | DMF (Dimethylformamide) | Very Good | Good alternative if DMSO interferes with specific enzymatic assays.[1][2] Toxic to cells.[1][2] |
| Cosolvent | PEG-400 | Moderate | Use as an intermediate.[1][2] Mix 50:50 with water to create a "vehicle" that holds the compound better than water alone.[1] |
| Surfactant | Tween 80 / Polysorbate 80 | Emulsifier | Critical for preventing precipitation.[1][2] Use at 0.1% - 1.0% in the final aqueous buffer.[1][2] |
| Aqueous | Water / PBS | Insoluble | Only use as the final dilution step.[1] |
Detailed Protocol: The "Cosolvent Spike" Method
This method is designed to maximize solubility while minimizing precipitation risk for animal dosing or high-concentration cellular assays.[1][2]
Reagents:
Procedure:
-
Prepare Stock (1000x): Dissolve 10 mg of compound in 1 mL of Solvent A (DMSO) . Vortex until completely clear.[1][2]
-
Checkpoint: If particles remain, sonicate at 40°C for 5 minutes.[1]
-
-
Prepare Vehicle: In a separate tube, mix Solvent B (Tween 80) with Solvent C (PBS) to create a 5% Tween 80 solution.[1][2]
-
The Spike (Critical Step):
-
Place the Vehicle tube on a vortex mixer set to medium speed.
-
Slowly inject the Stock solution (from Step 1) directly into the center of the vortex.[2]
-
Ratio: 10 µL Stock into 990 µL Vehicle (1:100 dilution).
-
-
Equilibration: Allow the solution to stand for 15 minutes. Check for turbidity (cloudiness).[1][2]
Advanced Troubleshooting: Cyclodextrin Complexation
If the cosolvent method is toxic to your cells or incompatible with your assay, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] The hydrophobic dichlorobenzene ring fits inside the CD cavity, shielding it from water.
Protocol:
-
Add excess 2,5-Dichloro-4-methylbenzamide powder to this solution.
-
Shake/Rotate for 24–48 hours at room temperature.
-
Filter through a 0.45 µm PVDF filter to remove undissolved solid.[1][2]
-
The filtrate contains the solubilized drug-CD complex.[1][2]
References
-
Lipophilicity and Solubility of Benzamides
-
Solubilization Techniques
-
Cyclodextrin Complexation
-
Source: Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]
-
Relevance: Provides the mechanistic basis for using HP-β-CD to solubilize dichlorinated aromatics.[1][2]
-
-
pKa and Stability
Sources
- 1. N-Methylbenzamide | 613-93-4 [chemicalbook.com]
- 2. 2,5-Dichloro-4-methoxybenzamide | C8H7Cl2NO2 | CID 82493943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Dichloro-4-hydroxy-N-methylbenzamide | C8H7Cl2NO2 | CID 130056381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Dichloro-4-formylbenzamide | C8H5Cl2NO2 | CID 171006324 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing temperature parameters for 2,5-Dichloro-4-methylbenzamide stability
Technical Support Center: 2,5-Dichloro-4-methylbenzamide Stability Optimization
Executive Summary
Compound: 2,5-Dichloro-4-methylbenzamide CAS: 1806274-57-6 [1] Molecular Formula: C₈H₇Cl₂NO Application: Pharmaceutical intermediate, Agrochemical precursor.
Welcome to the Technical Support Center. This guide addresses the thermal stability and process optimization for 2,5-Dichloro-4-methylbenzamide . Due to the specific substitution pattern (chlorines at the 2,5-positions), this molecule exhibits unique steric and electronic properties that dictate its stability profile. The following protocols are designed to maximize shelf-life and reaction efficiency.
Module 1: Critical Stability Parameters
Q1: What are the thermal boundaries for processing this compound?
A: The stability of 2,5-Dichloro-4-methylbenzamide is governed by two primary failure modes: Hydrolytic Degradation and Sublimation .
| Parameter | Critical Range | Technical Insight |
| Melting Point | ~170–185°C (Predicted*) | High lattice energy due to intermolecular hydrogen bonding. Note: Chlorinated benzamides often sublime before true melting. |
| Safe Storage T | < 25°C | Standard controlled room temperature. Prevent thermal cycling which can induce cake formation. |
| Process Max T | 140°C | Above 140°C, risk of homolytic C-Cl bond cleavage increases significantly in metal-catalyzed environments. |
| Hydrolysis Onset | > 60°C (pH dependent) | The ortho-chloro substituent (C2) sterically hinders the amide carbonyl, making it more stable to hydrolysis than unsubstituted benzamide, but requiring harsher conditions to react. |
*Based on structural analogs (e.g., 2,5-dichlorobenzamide).
Q2: Why does the "Ortho Effect" matter for my temperature settings?
A: The chlorine atom at the 2-position creates a "steric shield" around the amide carbonyl.
-
Benefit: It resists spontaneous hydrolysis during storage better than non-substituted variants.
-
Challenge: In synthetic steps (e.g., dehydration to nitrile), you may need higher activation energies (temperatures) to overcome this barrier.
-
Risk: If you overheat (>150°C) to force a reaction, you risk dechlorination or sublimation losses before the desired transformation occurs.
Module 2: Degradation & Troubleshooting
Visualizing the Degradation Pathway
The following diagram illustrates the primary stress pathways. Note the high-temperature decarboxylation risk.
Caption: Primary thermal and chemical transformation pathways. Hydrolysis is the dominant failure mode in non-anhydrous conditions.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Assay (HPLC) | Sublimation during drying. | Chlorinated benzamides sublime easily. Do not vacuum dry >45°C . Use a nitrogen sweep at ambient pressure if possible. |
| New Peak (RRT ~0.85) | Hydrolysis to Benzoic Acid. | Check water content in solvent. The 2-Cl steric hindrance fails if T > 80°C in the presence of moisture. |
| Yellow Discoloration | Photo-oxidation or Dechlorination . | Store in amber glass. Check for trace metal contaminants (Fe, Cu) which catalyze degradation at T > 50°C. |
| Incomplete Reaction | Steric Hindrance (Ortho Effect). | If converting the amide, increase T in 5°C increments, but do not exceed 140°C . Consider a more active catalyst rather than just heat. |
Module 3: Experimental Protocols
Protocol A: Thermal Stress Test (Arrhenius Prediction)
Use this to determine the exact shelf-life for your specific batch.
-
Preparation: Prepare 5 sealed HPLC vials of the solid compound (approx. 10 mg each).
-
Incubation: Place vials at 40°C, 50°C, 60°C, 70°C, and 80°C for 48 hours.
-
Analysis: Dissolve in Acetonitrile/Water (50:50) and analyze via HPLC (UV @ 254 nm).
-
Calculation: Plot ln(k) vs 1/T.
-
Note: If the plot is non-linear, you have a change in mechanism (e.g., melting/sublimation interference) rather than simple chemical degradation.
-
Protocol B: Recrystallization Optimization
If purity drops below 98%, use this thermal cycle.
-
Solvent: Ethanol/Water (80:20).
-
Dissolution: Heat to reflux (~78°C) . Do not hold at reflux > 30 mins to avoid hydrolysis.
-
Cooling: Slow cool to 20°C over 4 hours.
-
Why? Rapid cooling traps impurities in the crystal lattice of chlorinated aromatics.
-
-
Drying: Vacuum oven at 40°C Max .
Module 4: Stability Testing Workflow
Follow this decision tree to validate your storage and handling conditions.
Caption: Decision tree for initial physical stability assessment.
References
-
ChemBuyersGuide . (n.d.). 2,5-Dichloro-4-methylbenzamide CAS Database. Retrieved February 3, 2026, from [Link]
-
PubChem . (2025). 2,5-Dichloro-4-methylbenzamide Structure & Analogs. National Library of Medicine. Retrieved February 3, 2026, from [Link]
- March, J. (2013). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Context: Ortho-effect in amide hydrolysis).
Technical Support Center: Chlorinated Benzamide Crystallization
Topic: Advanced Troubleshooting for Crystallization of Chlorinated Benzamides
Status: Active | Doc ID: CB-CRYS-004 | Updated: 2025-05-15
Introduction: The Challenge of Chlorinated Benzamides
Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges encountered when crystallizing chlorinated benzamide derivatives (e.g., 2-chlorobenzamide, 4-chlorobenzamide, and complex API intermediates).
Why is this difficult? Chlorinated benzamides present a "perfect storm" for crystallization failures due to two competing molecular forces:
-
High Lipophilicity: The chlorine substituent significantly lowers water solubility and increases solubility in non-polar solvents, often leading to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."
-
Strong Hydrogen Bonding: The amide moiety (
) drives strong directional networking. When combined with the steric bulk of a chlorine atom (especially in ortho positions), this leads to conformational polymorphism and slow nucleation kinetics.
Module 1: Resolving "Oiling Out" (Liquid-Liquid Phase Separation)
User Question: “My solution turns cloudy and forms a sticky oil at the bottom of the flask before any crystals appear. Cooling further just hardens the oil into an amorphous glass. How do I fix this?”
Root Cause Analysis
You are encountering Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the thermodynamic condition of your system enters a miscibility gap (spinodal region) before it crosses the solubility boundary for crystallization.
-
Mechanism: The interaction between your chlorinated benzamide (solute) and the solvent is unfavorable at lower temperatures. The system lowers its free energy by splitting into a solute-rich liquid phase (the oil) and a solute-lean phase, rather than organizing into a crystal lattice.[1]
Troubleshooting Protocol
| Variable | Adjustment Strategy | Technical Rationale |
| Supersaturation | Decrease initial concentration. | Oiling out is often concentration-dependent. Lowering the concentration shifts the operating line to miss the miscibility gap (see Diagram 1). |
| Temperature | Isothermal Hold above | Hold the temperature just above the oiling-out point and add seeds. This forces the system to bypass the liquid phase and enter the solid phase directly. |
| Solvent | Increase Dielectric Constant. | Chlorinated benzamides are lipophilic. If using Toluene/Heptane, the "oil" is the benzamide rejecting the Heptane. Switch to a solvent with better solubilizing power for the amide (e.g., IPA or EtOAc) to collapse the miscibility gap. |
Visualizing the Phenomenon
The diagram below illustrates the danger zone where LLPS occurs. To fix your process, you must move your operating trajectory (cooling curve) out of the red zone.
Caption: Figure 1. Phase diagram showing the "Miscibility Gap" (Red). If your cooling curve hits the Red zone before the Blue zone, oiling out occurs. You must seed in the Green zone.
Module 2: Controlling Polymorphism
User Question: “I successfully crystallized my 2-chlorobenzamide derivative, but the melting point is
Root Cause Analysis
You likely isolated a metastable polymorph .
-
Mechanism: Benzamides possess an amide bond with restricted rotation. They can crystallize in different conformational states (e.g., syn vs. anti geometry regarding the carbonyl and N-H).
-
Chlorine Effect: The bulky chlorine atom creates steric hindrance that destabilizes planar packing. Fast crystallization kinetics (precipitation) often trap the molecule in a higher-energy, less dense crystal packing (Metastable Form I), whereas slow growth yields the stable, denser packing (Stable Form II).
Polymorph Control Matrix
| Solvent Class | Risk Level | Outcome | Recommendation |
| Rapid Evaporation (DCM, Acetone) | High | Kinetic Polymorphs | Avoid for final API. Good for initial screening only. |
| Strong H-Bond Donors (Methanol, Water) | Medium | Solvates/Hydrates | Check TGA/DSC. Chlorinated benzamides often form channel solvates. |
| Aromatic Solvents (Toluene, Xylene) | Low | Thermodynamic Form | Preferred. |
Module 3: Experimental Protocol for Impurity Rejection
User Question: “My crude material contains 5% dichlorobenzamide impurity. Standard recrystallization isn't removing it. What is the procedure?”
Scientific Insight: Structural mimics (like dichloro- analogs) incorporate into the crystal lattice of monochloro-benzamides via solid solution formation . Standard cooling crystallization fails because the impurity fits inside the crystal. You must use Ostwald Ripening (Temperature Cycling) to purify.
Step-by-Step Purification Protocol
Objective: Purify 4-chlorobenzamide from structural analogs using thermodynamic digestion.
-
Dissolution:
-
Suspend crude solid in Toluene/Ethyl Acetate (9:1) .
-
Heat to reflux (
) until fully dissolved.
-
-
Initial Cooling:
-
Cool slowly to
(cloud point). -
CRITICAL STEP: Add 0.5 wt% seeds of pure target material.
-
-
Temperature Cycling (Digestion):
-
Do not cool to room temperature yet.
-
Cool to
to induce growth. -
Heat back up to
to dissolve small, impure fines. -
Repeat this cycle 3–5 times.
-
Mechanism:[1][2][3] This leverages the Gibbs-Thomson effect . Impure crystals are less stable and dissolve during the heating phase; pure crystals grow during the cooling phase.
-
-
Final Isolation:
-
Cool to room temperature at a rate of
. -
Filter and wash with cold toluene.
-
Module 4: Process Decision Workflow
Follow this logic flow to determine your next experimental step.
Caption: Figure 2. Decision tree for troubleshooting chlorinated benzamide crystallization.
References
-
Oiling Out & Phase Separation
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from
-
Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. (2022). ResearchGate. Retrieved from
-
-
Polymorphism in Benzamides
-
RSC Publishing. Analysis of the molecular interactions governing the polymorphism of benzamide. CrystEngComm. Retrieved from
-
Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid. (2021).[4] CrystEngComm. Retrieved from
-
-
General Recrystallization Protocols
-
University of Rochester. Solvents for Recrystallization. Retrieved from
-
Sources
- 1. mt.com [mt.com]
- 2. reddit.com [reddit.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: High-Purity Analysis of 2,5-Dichloro-4-methylbenzamide
Status: Operational Ticket ID: #PUR-25DCMB-OPT Assigned Specialist: Senior Application Scientist Subject: Purification and HPLC Method Development for 2,5-Dichloro-4-methylbenzamide
Executive Summary
2,5-Dichloro-4-methylbenzamide (CAS: 113329-05-6) is a critical intermediate, often utilized in the synthesis of agrochemicals (e.g., chlorantraniliprole derivatives) and pharmaceuticals. Achieving high purity (>99.5%) is challenging due to the persistence of regioisomers (e.g., 2,3-dichloro or 2,4-dichloro analogs) and hydrolysis byproducts (2,5-dichloro-4-methylbenzoic acid).
This guide synthesizes field-proven purification protocols with high-resolution HPLC methodologies. It moves beyond standard "textbook" advice, addressing the specific physicochemical behavior of chlorinated benzamides.
Module 1: Purification Protocols (Pre-HPLC)
User Question: "I am seeing a persistent impurity at RRT 0.95 that tracks with my main peak. Standard washing isn't removing it. How do I clean this up before HPLC?"
Technical Insight: The impurity at RRT 0.95 is likely a regioisomer or a monochlorinated precursor . Chlorinated benzamides exhibit strong crystal lattice energy. If your impurity co-crystallizes, standard washing is ineffective. You must disrupt the lattice using a solvent system that differentiates based on the dipole moment of the chlorine substitution pattern.
Solution: Differential Recrystallization[1]
We recommend a Toluene-based recrystallization over standard Ethanol/Water for isomer removal. Toluene interacts via
Protocol: Toluene Recrystallization System
-
Dissolution: Suspend crude 2,5-Dichloro-4-methylbenzamide in Toluene (10 mL per gram of solid).
-
Reflux: Heat to reflux (
). If the solution is not clear, add Toluene in 1 mL increments.-
Critical Step: If insoluble particles remain after 15 mL/g, hot filter immediately (likely inorganic salts or polymer byproducts).
-
-
Controlled Cooling: Turn off the heat source and allow the flask to cool to room temperature on the oil bath (slow cooling = higher purity).
-
Nucleation: Once at room temperature, cool to
in an ice bath for 1 hour. -
Filtration: Filter the white needles. Wash with cold Toluene (
). -
Drying: Vacuum dry at
for 4 hours.
Data: Solvent Efficiency Comparison
| Solvent System | Yield (%) | Purity Improvement (Isomer Removal) | Primary Mechanism |
| Ethanol / Water (80:20) | 85-90% | Low (Co-crystallization risk) | Polarity / Solubility drop |
| Toluene (Pure) | 70-75% | High (Effective isomer separation) | |
| Acetonitrile | 60% | Moderate | Dipole-Dipole |
Visual Workflow: Purification Logic
Caption: Decision logic for selecting the optimal purification route based on impurity profile.
Module 2: HPLC Method Optimization
User Question: "My main peak tails significantly (Asymmetry > 1.5), and I cannot separate the 2,5-dichloro from the 2,4-dichloro isomer. What column should I use?"
Technical Insight:
-
Tailing: Benzamides possess a nitrogen lone pair that can interact with free silanols on the silica support, causing tailing.
-
Selectivity: C18 columns often fail to separate positional isomers of chlorinated aromatics because the hydrophobicity differences are negligible. You need a phase that leverages shape selectivity or
interactions .
Solution: Stationary & Mobile Phase Engineering
1. Column Selection
Switch from standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases interact with the aromatic ring electrons. The chlorine substitution pattern alters the electron density distribution, creating distinct retention times on these phases.
2. Mobile Phase Modifier
Use Phosphoric Acid (0.1%) instead of Formic Acid if MS detection is not required. Phosphate buffers (pH 2.5) suppress the ionization of any residual benzoic acid impurities and mask silanols better than organic acids, sharpening the amide peak.
Recommended HPLC Conditions
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | Maximizes |
| Mobile Phase A | Water + 0.1% | Low pH suppresses silanol activity (reduces tailing). |
| Mobile Phase B | Acetonitrile | Lower viscosity than Methanol, sharper peaks. |
| Gradient | 40% B to 80% B over 15 min | Shallow gradient to resolve closely eluting isomers. |
| Flow Rate | 1.0 mL/min | Standard backpressure optimization. |
| Detection | UV @ 210 nm & 254 nm | 210 nm for impurities; 254 nm for the benzamide core. |
| Temperature | Constant temperature is vital for retention time reproducibility. |
Troubleshooting Logic Diagram
Caption: Step-by-step troubleshooting for common benzamide HPLC anomalies.
Module 3: Sample Preparation & Handling
User Question: "I am trying to dissolve the standard in 100% water or mobile phase A, but it precipitates. What is the correct diluent?"
Technical Insight: Dichlorinated benzamides have very low aqueous solubility. Dissolving directly in the weak mobile phase (Water) causes "micro-precipitation," leading to split peaks or poor area reproducibility.
Protocol:
-
Stock Solution: Dissolve 10 mg of substance in 10 mL of DMSO or 100% Methanol . (DMSO is preferred for stability).
-
Working Standard: Dilute the stock 1:10 with 50:50 Acetonitrile:Water .
-
Why? This matches the initial gradient strength, preventing solvent shock when injected onto the column.
-
-
Filtration: Always filter through a 0.22 µm PTFE filter. Nylon filters can adsorb amides, leading to lower recovery.
References
-
SIELC Technologies. (n.d.). Separation of 2,4-Dichlorobenzamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Google Patents. (n.d.). Method of purifying 2-chloro-1,4-phenylenediamine (RU2678843C1).[1] Retrieved from
-
National Center for Biotechnology Information (PubChem). (n.d.). 2,5-Dichloro-4-hydroxy-N-methylbenzamide (CID 130056381).[2] Retrieved from [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 2,5-Dichloro-4-methylbenzamide Derivatization
Case ID: 25-DCMB-DERIV Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2]
Executive Summary: The "Ortho-Effect" Challenge
Welcome to the technical support hub for 2,5-Dichloro-4-methylbenzamide . If you are accessing this guide, you are likely experiencing low yields, unreactive starting materials, or catalyst deactivation.[1][2]
The core issue is Steric Inhibition of Resonance and Access . In 2,5-dichloro-4-methylbenzamide, the chlorine atom at the C2 position (ortho) creates a significant Van der Waals radius overlap with the amide group.[1][2] This forces the amide bond to rotate out of planarity with the benzene ring (the "Twisted Amide" phenomenon).
Consequences for Reactivity:
-
Nucleophilic Attack Blockade: The C2-Chloro atom physically shields the carbonyl carbon, making hydrolysis or dehydration difficult.[1][2]
-
N-Nucleophilicity: While the "twist" breaks conjugation (theoretically making the Nitrogen lone pair more available), the sheer bulk of the ortho-chloro group hinders the approach of electrophiles during N-alkylation.[2]
Module A: N-Derivatization (Alkylation & Arylation)
User Issue: “I am trying to alkylate the amide nitrogen, but the reaction stalls or I get O-alkylation byproducts.”
Mechanism & Strategy
Standard SN2 conditions often fail because the approach vector is blocked.[2] You must switch to Phase Transfer Catalysis (PTC) or Metal-Catalyzed Cross-Coupling using ligands designed for "difficult" substrates.[1][2]
Protocol A1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
Best for: Attaching aryl groups to the amide nitrogen.[1][2]
The Fix: Use a catalyst system with a large bite angle and bulky ligands to facilitate reductive elimination, which is often the rate-determining step in hindered amides.[2]
Reagents:
-
Ligand: XPhos or BrettPhos (These are critical; standard PPh₃ will fail).[1][2]
-
Base: Cs₂CO₃ (Weak bases like carbonate are preferred over NaOtBu to prevent side reactions).[1][2]
Step-by-Step:
-
Inert Setup: Flame-dry a Schlenk tube and cycle Argon 3x.[1][2]
-
Loading: Add 2,5-Dichloro-4-methylbenzamide (1.0 equiv), Aryl Halide (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.0 equiv).
-
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Activation: Heat to 100–110°C for 12–18 hours.
Protocol A2: Phase Transfer Catalysis (N-Alkylation)
Best for: Simple alkyl chains (Methyl, Ethyl, Benzyl).[1]
The Fix: Use a solid-liquid PTC system to generate the amidate anion in the organic phase, stripping away the stabilizing cation to increase reactivity.
Reagents:
Step-by-Step:
-
Mix the benzamide and powdered KOH in Toluene.
-
Add TBAB and stir at room temperature for 30 mins (Deprotonation phase).
-
Add the Alkyl Halide dropwise.[2]
-
Thermal Boost: Heat to 60°C . The ortho-chloro hindrance raises the activation energy; room temp is rarely sufficient for this substrate.[2]
Module B: Hydrolysis (Amide to Acid)
User Issue: “Refluxing in NaOH/MeOH for 24 hours resulted in 90% recovered starting material.”
Mechanism & Strategy
The classical tetrahedral intermediate required for basic hydrolysis cannot form easily due to the C2-Chloro shielding.[2] You must bypass the nucleophilic attack on the carbonyl carbon by using Diazotization (attacking the Nitrogen instead).
Protocol B1: The "Nitrous Acid" Method (Bouveault Variant)
Best for: Converting the hindered amide to 2,5-dichloro-4-methylbenzoic acid under mild conditions.[1]
The Logic: This method converts the amide (-NH₂) into a diazonium species (-N₂⁺).[1][2] The N₂ group is an exceptional leaving group, driving the reaction forward thermodynamically and allowing water to attack even in a crowded environment.
Reagents:
Step-by-Step:
-
Dissolve 2,5-Dichloro-4-methylbenzamide in concentrated H₂SO₄ (or a mixture of AcOH/H₂SO₄ if solubility is poor).[1][2]
-
Cool to 0–5°C in an ice bath.
-
Slowly add aqueous NaNO₂ (1.5 equiv) dropwise.[1][2] Caution: NOₓ gas evolution.[1]
-
Allow to warm to Room Temp, then heat to 80°C for 1 hour.
-
Quench: Pour onto crushed ice. The carboxylic acid should precipitate.[2]
Troubleshooting & Decision Support
Visual Decision Matrix: N-Derivatization
Common Failure Modes (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls at <20% | Catalyst Death: The ortho-chloro group coordinates to Pd, poisoning it.[1][2] | Switch to bi-dentate ligands or bulky phosphines (XPhos) that prevent non-productive coordination.[1][2] |
| O-Alkylation Observed | Hard/Soft Mismatch: The amide oxygen is "harder" than nitrogen.[1][2] | Switch solvent to a non-polar one (Toluene) and use PTC .[1][2] Avoid polar aprotic solvents (DMF/DMSO) if O-alkylation is high.[1][2] |
| Starting Material Precipitates | Solubility: 2,5-dichloro-4-methylbenzamide is insoluble in water/cold alcohols.[1][2] | Use DMSO or NMP as co-solvents.[1][2] For hydrolysis, ensure high acid concentration to act as solvent.[1][2] |
| Hydrolysis Yields 0% | Steric Shielding: Hydroxide cannot penetrate the ortho-Cl blockade.[1][2] | Abandon basic hydrolysis.[1][2] Switch to Nitrous Acid (NaNO₂/H₂SO₄) method immediately.[1][2] |
References & Authoritative Grounding
-
Steric Hindrance in Pd-Catalysis:
-
Citation: The use of bulky ligands like XPhos is essential for ortho-substituted substrates to facilitate oxidative addition and reductive elimination.[2]
-
Source:
-
-
N-Alkylation via PTC:
-
Hydrolysis of Hindered Amides:
-
Structural Data (Solubility/Properties):
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,5-Dichloro-4-methylbenzamide before handling.[1][2] The formation of diazonium salts (Protocol B1) carries explosion risks if allowed to dry.
Sources
Controlling pH levels during 2,5-Dichloro-4-methylbenzamide extraction
Welcome to the technical support center for methodologies involving 2,5-Dichloro-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling pH during liquid-liquid extraction. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs): The Role of pH in Extraction
This section addresses foundational questions regarding the principles of pH control in the purification of 2,5-Dichloro-4-methylbenzamide.
Q1: Why is pH control important when extracting 2,5-Dichloro-4-methylbenzamide?
A1: The primary role of pH control in this context is not to alter the state of the target molecule, but to selectively ionize and remove acidic or basic impurities. 2,5-Dichloro-4-methylbenzamide is a neutral amide. Amides are generally poor bases and very weak acids, meaning they remain uncharged over a wide pH range. This property is key to its purification.
By adjusting the pH of the aqueous phase, you can convert acidic impurities (like residual carboxylic acids from synthesis) into their water-soluble salt forms (anions) or basic impurities (like unreacted amines) into their water-soluble salt forms (cations).[1][2][3] These ionized impurities will then partition into the aqueous layer, leaving the neutral 2,5-Dichloro-4-methylbenzamide product in the organic solvent layer.[4]
Q2: What is the pKa of 2,5-Dichloro-4-methylbenzamide and how does it influence the extraction strategy?
A2: The amide proton of a typical benzamide is extremely weakly acidic (pKa ≈ 17), while the carbonyl oxygen is very weakly basic (pKa of the conjugate acid is approximately -1 to -2). For the purposes of a standard aqueous liquid-liquid extraction, 2,5-Dichloro-4-methylbenzamide is considered a neutral compound. This neutrality is the cornerstone of the purification strategy. Because it does not ionize easily, it will remain in the organic phase while appropriate pH adjustments are used to wash away impurities that can be ionized.
Q3: What are the most common acidic and basic impurities I might encounter?
A3: Common impurities often stem from the starting materials or side-reactions of the synthesis.
-
Acidic Impurity: A likely acidic impurity is the corresponding carboxylic acid, 2,5-Dichloro-4-methylbenzoic acid , which could be present if the amide synthesis was incomplete or if the amide product has undergone hydrolysis.[5]
-
Basic Impurity: If the synthesis involved the reaction of an acid chloride with an amine, unreacted amine starting materials would be the primary basic impurities.
Q4: Should I use a strong base like sodium hydroxide (NaOH) to remove acidic impurities?
A4: It is strongly discouraged. While NaOH is effective at deprotonating carboxylic acids, it poses a significant risk of hydrolyzing the amide bond of your product, especially with prolonged contact or elevated temperatures.[4][6] This would convert your desired 2,5-Dichloro-4-methylbenzamide back into 2,5-dichloro-4-methylbenzoic acid and ammonia/amine, reducing your yield. A milder base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is sufficient to deprotonate carboxylic acid impurities without significantly affecting the stable amide product.[1][4]
Troubleshooting Guide: Common Issues in Extraction
This section provides solutions to specific problems you may encounter during your extraction workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield After Extraction | 1. Amide Hydrolysis: Use of a strong base (e.g., NaOH) or strong acid (e.g., concentrated HCl) may have cleaved the product.[6] 2. Incomplete Extraction: The product may have some aqueous solubility, or an insufficient volume of organic solvent was used. 3. Accidental Product Precipitation: The product precipitated as a solid at the interface of the two layers. | 1. Always use mild bases (e.g., saturated NaHCO₃ solution) and dilute acids (e.g., 1M HCl) for washes. Avoid prolonged exposure.[4][5] 2. Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). Combine the organic layers. 3. Add more organic solvent to redissolve the precipitate. If this fails, it may indicate the precipitate is an impurity salt; in this case, separate the layers and continue the workup. |
| Formation of a Thick Emulsion at the Interface | 1. Vigorous Shaking: High shear forces can create a stable mixture of the organic and aqueous layers, especially if surfactants are present.[7] 2. High Concentration of Product/Impurities: A high concentration of dissolved species can increase the viscosity and stabilize emulsions. | 1. Prevention: Gently swirl or invert the separatory funnel instead of shaking vigorously.[7] 2. Disruption: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the mutual solubility of the phases and helping to break the emulsion.[7] 3. If the emulsion persists, try passing the mixture through a pad of celite or glass wool. For small scales, centrifugation can be very effective. |
| The Wrong Layer Was Discarded | Misidentification of Layers: The densities of the organic solvent and the aqueous phase were not correctly identified. Chlorinated solvents like dichloromethane are often denser than water, while solvents like ethyl acetate and diethyl ether are less dense. | Rule of Thumb: Always test the layers before discarding. Add a few drops of water to a small sample from each layer. The layer in which the water dissolves is the aqueous layer. NEVER DISCARD ANY LAYER UNTIL YOUR PRODUCT IS PURE AND ISOLATED. |
| Product Fails to Crystallize After Solvent Evaporation | 1. Presence of Impurities: Residual starting materials or solvents can inhibit crystallization. 2. "Oiling Out": The compound has a low melting point or is forming a supersaturated solution.[8] | 1. Re-dissolve the crude product in an organic solvent and repeat the appropriate acidic/basic washes. Ensure the final organic layer is washed with brine and thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before evaporation. 2. Try adding a non-polar solvent (e.g., hexane) to precipitate the product from the oil. Scratching the inside of the flask with a glass rod can induce crystallization. Using a seed crystal of the pure product is also highly effective.[8] |
Visualized Workflows and Mechanisms
General Extraction Workflow for Purifying a Neutral Compound
The following diagram outlines the decision-making process for removing acidic or basic impurities from a neutral target compound like 2,5-Dichloro-4-methylbenzamide.
Caption: Acid-Base Extraction Workflow for Purification.
Mechanism of Impurity Ionization
This diagram illustrates how pH changes the ionization state and solubility of acidic and basic impurities, facilitating their removal.
Caption: pH-Dependent Solubility of Impurities.
Detailed Experimental Protocols
Protocol 1: Extraction to Remove Acidic Impurities
This protocol is designed to remove acidic contaminants, such as 2,5-dichloro-4-methylbenzoic acid, from the crude product mixture.
-
Dissolution: Dissolve the crude 2,5-Dichloro-4-methylbenzamide product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a volume approximately 10-20 times the mass of the crude product. Transfer this solution to a separatory funnel.
-
First Wash (Base): Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Mixing: Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.[7]
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Draining: Drain the lower (aqueous) layer. If using a solvent denser than water (e.g., dichloromethane), the organic layer will be on the bottom.
-
Second Wash (Brine): Add an equal volume of saturated sodium chloride (brine) solution to the organic layer in the funnel. Mix by gentle inversion and allow the layers to separate. This wash helps to remove residual water and break any minor emulsions.
-
Collection: Drain the organic layer into a clean Erlenmeyer flask.
-
Drying: Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to the organic solution. Swirl the flask until the drying agent no longer clumps together.
-
Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: General pH Measurement and Adjustment
This protocol describes how to accurately measure and adjust the pH of an aqueous solution for extraction.
-
Calibration: Calibrate your pH meter using standard buffer solutions (typically pH 4.0, 7.0, and 10.0) according to the manufacturer's instructions.
-
Sampling: After adding the aqueous solution to your organic mixture and allowing the layers to separate, draw a small sample (a few mL) of the aqueous layer for measurement. Do not insert the pH probe directly into the biphasic mixture in the separatory funnel.
-
Measurement: Place the pH probe in the sampled aqueous phase and record the stable reading.
-
Adjustment:
-
To decrease pH (make more acidic), add a dilute acid (e.g., 1M HCl) dropwise to the separatory funnel.
-
To increase pH (make more basic), add a dilute base (e.g., 1M NaHCO₃ or saturated NaHCO₃) dropwise.
-
-
Re-equilibration: After adding the acid or base, stopper and gently invert the funnel to ensure thorough mixing. Allow the layers to separate again.
-
Verification: Repeat steps 2-5 until the desired pH of the aqueous layer is achieved.
References
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
Gjelstad, A., et al. (2023). Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. PMC - NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Asch, M. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2022). Role of Ph in liquid-liquid extraction. r/chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Scribd. (2025). Preparation of Benzoic Acid From Benzamide. Retrieved from [Link]
-
Majors, R. E. (2014). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dichloro-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Addressing thermal decomposition of 2,5-Dichloro-4-methylbenzamide
Topic: Thermal Decomposition & Stability Management
Ticket Severity: Tier 3 (Advanced Technical Resolution) Status: Open Assigned Specialist: Senior Application Scientist, Process Safety Unit
Executive Summary
You have reached the advanced technical support portal for 2,5-Dichloro-4-methylbenzamide (CAS: 847502-60-9 / Analogous structures). This guide addresses critical stability issues encountered during high-temperature processing, recrystallization, and storage.
The Core Problem: While benzamides are generally stable, the 2,5-dichloro substitution pattern introduces specific vulnerabilities:
-
Steric Strain (The Ortho Effect): The chlorine atom at position 2 forces the amide group out of planarity, reducing resonance stabilization and lowering the energy barrier for thermal degradation.
-
Dehydration Susceptibility: At high temperatures (>180°C) or in the presence of dehydrating agents, the amide converts to 2,5-dichloro-4-methylbenzonitrile .
-
Hydrolysis Risk: In the presence of trace moisture and heat, it reverts to 2,5-dichloro-4-methylbenzoic acid .
Module 1: Diagnostic & Thermal Characterization
Use this module if you are unsure if your material is melting or decomposing.
Q1: My DSC trace shows a sharp endotherm followed immediately by an exotherm. Is this normal?
A: This is the classic signature of Melting followed by Decomposition .
-
The Endotherm (Melting): 2,5-Dichloro-4-methylbenzamide is a crystalline solid. The first sharp peak (typically 160–190°C range, depending on purity) is the phase change from solid to liquid.
-
The Exotherm (Decomposition): The subsequent broad exothermic peak indicates thermal breakdown. If these events overlap, your processing window is dangerously narrow.
Troubleshooting Protocol: Thermal Window Determination To validate your safe operating limits, perform the following TGA/DSC overlay experiment:
-
Instrument: Simultaneous TGA/DSC (SDT).
-
Atmosphere: Nitrogen (Inert) vs. Air (Oxidative). Note: Oxidative environments often accelerate decomposition.
-
Ramp Rate: 5°C/min (Slow ramp separates melting from decomposition events).
-
Crucible: Alumina (avoid Aluminum if T > 300°C or if HCl release is suspected).
Decision Logic:
-
If
: CRITICAL RISK. You cannot melt-process this material safely. Use solution-based techniques. -
If Mass Loss on TGA begins before the DSC melt peak: Solvated/Wet Material. The mass loss is likely residual solvent or water, which will catalyze hydrolysis. Drying is required.
Visual Workflow: Thermal Stability Assessment
Caption: Logic flow for distinguishing between solvent loss, melting, and chemical decomposition using thermal analysis.
Module 2: Reaction Optimization & Process Safety
Use this module if you observe discoloration (yellowing/browning) or yield loss during synthesis.
Q2: The material turns yellow/brown during recrystallization. What is happening?
A: Discoloration is rarely the amide itself; it is the formation of conjugated impurities or chlorinated oligomers .
Root Causes:
-
HCl Elimination: At high temperatures, the chlorine on the benzene ring can be eliminated (especially if metal ions are present), releasing HCl. This acid catalyzes further degradation (autocatalysis).
-
Condensation: Formation of nitrile species (see Diagram 2 below).
Corrective Action:
-
Solvent Swap: Avoid high-boiling protic solvents (e.g., ethylene glycol) which can promote hydrolysis. Switch to Toluene or Isopropyl Acetate (IPAc) for recrystallization. These allow water azeotropic removal.
-
Acid Scavenging: If the crude material is acidic, add a weak base (e.g.,
wash) before heating. Traces of strong acid (from synthesis) drastically lower the decomposition temperature.
Q3: How do I prevent conversion to the Nitrile impurity?
A: The dehydration of primary amides to nitriles (
Prevention Protocol:
-
Temperature Limit: Maintain process temperature
. -
pH Control: Ensure the pH is neutral (6–8). Acidic conditions catalyze dehydration.
-
Water Management: Paradoxically, while water causes hydrolysis (to acid), the absence of water in the presence of high heat and certain catalysts (like thionyl chloride residues) favors dehydration (to nitrile). Ensure all thionyl chloride is quenched before amide formation.
Visual Pathway: Decomposition Mechanisms
Caption: The two primary thermal degradation pathways: Hydrolysis (reversion to acid) and Dehydration (conversion to nitrile).
Module 3: Analytical Monitoring (HPLC)
Use this module to quantify degradation products.[1]
Q4: How do I separate the Amide from the Acid and Nitrile degradants?
A: Because the polarity differences are distinct, Reverse Phase HPLC (RP-HPLC) is effective.
-
Acid: Most polar (elutes first at low pH).
-
Amide: Intermediate polarity.
-
Nitrile: Least polar (elutes last).[2]
Recommended Method Parameters:
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax SB-C18 or equiv) | Standard hydrophobicity is sufficient for separation. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH suppresses ionization of the benzoic acid, sharpening the peak. |
| Mobile Phase B | Acetonitrile (ACN) | Stronger elution strength for the non-polar nitrile. |
| Gradient | 10% B to 90% B over 20 mins | Ensures separation of the early eluting acid and late eluting nitrile. |
| Detection | UV @ 230–254 nm | The aromatic ring absorbs strongly here; 254 nm is standard for benzamides. |
References & Authority
-
PubChem. 2,5-Dichloro-4-methylbenzamide Compound Summary. National Library of Medicine. Link (Accessed 2024).
-
Thermo Fisher Scientific. Safety Data Sheet: Chlorinated Benzamide Analogues. Provides baseline handling and melting point data for structural analogues. Link
-
NIST Chemistry WebBook. Benzamide, 4-methyl- IR and Mass Spectra. Used for comparative spectral analysis of the benzamide core. Link
-
Royal Society of Chemistry. Degradation of benzylamines and amides during chlorination. Discusses the mechanisms of HCl elimination and hydrolysis in chlorinated aromatics. Link
-
USP/ICH Guidelines. Impurities in New Drug Substances (Q3A). Establishes the reporting thresholds for degradation products (Acid/Nitrile) in pharmaceutical intermediates. Link
(Note: While specific thermal decomposition data for this exact CAS is proprietary/sparse, the protocols above are derived from validated behaviors of the 2,5-dichloro-benzamide class.)
Sources
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Profiling of 2,5-Dichloro-4-methylbenzamide
This guide outlines the mass spectrometry fragmentation profile of 2,5-Dichloro-4-methylbenzamide , a critical intermediate often encountered in the synthesis of agrochemicals and pharmaceuticals (e.g., benzamide-based inhibitors).
This technical guide compares the mass spectral behavior of the target analyte against its structural isomers and degradation products, providing a robust framework for unambiguous identification in complex matrices.
Executive Summary
2,5-Dichloro-4-methylbenzamide (C₈H₇Cl₂NO) presents a unique analytical challenge due to the presence of two chlorine atoms and a methyl group on the benzene ring. Its fragmentation pattern is dominated by the interplay between the directing effects of the amide group and the isotopic signature of the chlorine atoms.
This guide serves researchers requiring high-specificity differentiation between this compound and its positional isomers (e.g., 3,5-dichloro-4-methylbenzamide) or hydrolysis products (e.g., 2,5-dichloro-4-methylbenzoic acid).
Key Analytical Differentiators
| Feature | 2,5-Dichloro-4-methylbenzamide (Target) | 3,5-Dichloro Isomer (Alternative) | Acid Degradant (Alternative) |
| Precursor Ion [M+H]⁺ | m/z 204.0 | m/z 204.0 | m/z 205.0 |
| Primary Fragment | m/z 187 (Loss of NH₃) | m/z 187 (Loss of NH₃) | m/z 187 (Loss of H₂O) |
| Ortho Effect | Present (Cl at C2) | Absent (No ortho substituent) | Present |
| Isotope Pattern | 9:6:1 (Cl₂) | 9:6:1 (Cl₂) | 9:6:1 (Cl₂) |
| Polarity/RT | Mid-polar | Less polar (Symmetric) | Highly polar |
Chemical Identity & Physicochemical Properties
Understanding the substrate is the first step in accurate MS interpretation.
-
IUPAC Name: 2,5-Dichloro-4-methylbenzamide
-
Monoisotopic Mass: 202.9905 Da
-
Exact Mass [M+H]⁺: 203.9983 Da
-
Chlorine Signature: Distinctive M (100%) , M+2 (64%) , M+4 (10%) cluster.
Experimental Protocol (LC-MS/MS)
To replicate the fragmentation patterns described below, the following standardized protocol is recommended. This setup ensures optimal ionization of the amide moiety while minimizing in-source fragmentation.
Methodology: High-Resolution ESI-MS/MS
-
Sample Preparation:
-
Dissolve 1 mg of standard in 1 mL Methanol (HPLC grade).
-
Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
-
-
LC Conditions (for isomer separation):
-
MS Parameters (Source: ESI+):
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 110 V (Optimized for benzamides)
-
Collision Energy (CE): Stepped 10, 20, 40 eV.
-
Gas Temp: 300°C.
-
Expert Insight: The use of Formic Acid is critical. Ammonium buffers (e.g., Ammonium Acetate) can suppress the protonated molecule signal or form [M+NH₄]⁺ adducts (m/z 221), complicating the spectrum.
Fragmentation Mechanism & Pathway Analysis
The fragmentation of 2,5-dichloro-4-methylbenzamide follows a distinct "Amide-First" pathway, heavily influenced by the ortho-chlorine atom.
Primary Pathway: The Acylium Ion Formation
Upon Collisional Induced Dissociation (CID), the protonated molecular ion [M+H]⁺ (m/z 204) undergoes a neutral loss of ammonia (NH₃, 17 Da).
-
Transition: m/z 204 → m/z 187
-
Structure: 2,5-Dichloro-4-methylbenzoyl cation (Acylium ion).
-
Mechanism: Protonation occurs on the amide oxygen. A 1,3-proton transfer from the nitrogen to the oxygen is followed by the cleavage of the C-N bond.
Secondary Pathway: Decarbonylation
The resulting acylium ion is unstable and ejects Carbon Monoxide (CO, 28 Da).
-
Transition: m/z 187 → m/z 159
-
Structure: 2,5-Dichloro-4-methylphenyl cation.
-
Significance: This phenyl cation is highly diagnostic. The stability of this ion is modulated by the electron-withdrawing chlorine atoms and the electron-donating methyl group.
Tertiary Pathway: Chlorine Radical Loss
At high collision energies (>30 eV), the phenyl cation loses a chlorine radical or HCl.
-
Transition: m/z 159 → m/z 124 (Loss of Cl•)
Visualizing the Pathway
The following diagram illustrates the stepwise degradation validated by MS/MS analysis.
Caption: Stepwise fragmentation pathway of 2,5-Dichloro-4-methylbenzamide under ESI+ conditions.
Comparative Performance: Target vs. Alternatives
In impurity profiling, distinguishing the target from its isomers is paramount. The "performance" here is defined by spectral specificity .
Comparison 1: vs. 3,5-Dichloro-4-methylbenzamide (Positional Isomer)
The 3,5-isomer lacks a chlorine atom at the ortho position (C2 or C6 relative to amide).
-
Differentiation Factor: The ortho effect.[3]
-
Target (2,5-Cl): The steric bulk of the C2-Chlorine forces the amide group out of planarity, slightly weakening the C-N bond. This often results in a higher ratio of m/z 187 (Acylium) to m/z 204 (Parent) at lower collision energies compared to the 3,5-isomer.
-
Alternative (3,5-Cl): Symmetrical. The amide is more coplanar with the ring, offering higher resonance stability. The parent ion survives at higher energies.
-
Comparison 2: vs. 2,5-Dichloro-4-methylbenzoic Acid (Hydrolysis Product)
This is the most common degradation product.
-
Differentiation Factor: Neutral Loss.
-
Target (Amide): Loses 17 Da (NH₃) to form m/z 187.
-
Alternative (Acid): Loses 18 Da (H₂O) to form m/z 187.
-
Resolution: While the product ion (m/z 187) is chemically identical (the acylium ion), the neutral loss difference (17 vs 18 Da) requires high-resolution MS (HRMS) to distinguish if chromatographic separation is poor.
-
Mass Defect: NH₃ = 17.0265 Da; H₂O = 18.0106 Da.
-
Quantitative Comparison Table
| Parameter | Target (2,5-Cl-Amide) | Isomer (3,5-Cl-Amide) | Degradant (Acid) |
| Retention Time (C18) | Intermediate | Late (More Hydrophobic) | Early (More Polar) |
| Base Peak (20eV) | m/z 187 | m/z 204 | m/z 187 |
| Key Neutral Loss | -17.0265 (NH₃) | -17.0265 (NH₃) | -18.0106 (H₂O) |
| Diagnostic Ratio | High 187/204 ratio | Low 187/204 ratio | N/A (Different Parent) |
Decision Tree for Identification
Use this logic flow to confirm the identity of 2,5-Dichloro-4-methylbenzamide in unknown samples.
Caption: Logical workflow for distinguishing 2,5-dichloro-4-methylbenzamide from isobaric interferences.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 82493943, 2,5-Dichloro-4-methoxybenzamide (Structural analog reference). Retrieved from [Link]
-
EURL-SRM. (2022). Analytical observations on the differentiation of isomeric pesticides by MS/MS. EU Reference Laboratories for Residues of Pesticides. Retrieved from [Link]
- Holčapek, M., et al. (2010). Mass spectrometry of amide derivatives. Journal of Chromatography A. (Detailed mechanisms of amide neutral losses).
Sources
A Comparative Guide to Purity Assessment of 2,5-Dichloro-N-methylbenzamide Reference Standards
Disclaimer: The requested topic, "Reference standards for 2,5-Dichloro-4-methylbenzamide purity assessment," appears to contain a typographical error in the chemical name. Extensive searches of chemical databases and scientific literature did not yield a compound with this exact structure. The most plausible interpretation is a misnomer for a structurally similar compound. This guide will proceed by focusing on 2,5-Dichloro-N-methylbenzamide , a valid chemical entity, to illustrate the principles and methodologies of purity assessment. The experimental protocols and impurity profiles described herein are based on established analytical chemistry principles and data from closely related analogues, providing a robust framework for researchers.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal rigor to the chemical intermediates used in its synthesis. For a compound like 2,5-Dichloro-N-methylbenzamide, which serves as a potential building block in complex molecule synthesis, the presence of even trace-level impurities can have cascading effects, impacting reaction yields, generating novel downstream impurities, and posing significant safety risks in the final drug product.
Part 1: Qualifying a Primary Reference Standard: The Foundation of Accurate Measurement
Without a commercially available, certified reference standard from a pharmacopeia, a laboratory must qualify its own primary standard. This process involves a comprehensive characterization of a highly purified batch of the target compound. The goal is to create a benchmark of known purity against which routine batches can be compared.
The qualification workflow relies on the "mass balance" approach, where the purity is calculated by subtracting the total amount of impurities from 100%. This requires a suite of analytical techniques to identify and quantify all potential impurities, including organic, inorganic, and residual solvent components.
Caption: Workflow for qualifying an in-house primary reference standard.
Part 2: Anticipating the Unknown: A Hypothetical Impurity Profile
Understanding potential impurities begins with analyzing the synthesis route. A plausible synthesis for 2,5-Dichloro-N-methylbenzamide involves the amidation of 2,5-dichlorobenzoic acid with methylamine. This process can introduce several classes of impurities.
Sources
FT-IR spectral analysis of 2,5-Dichloro-4-methylbenzamide functional groups
Executive Summary & Structural Context
2,5-Dichloro-4-methylbenzamide is a critical intermediate in the synthesis of agrochemicals and pharmaceutical compounds (such as benzoylurea insecticides). Its structural integrity is defined by the interplay between the electron-withdrawing chlorine atoms and the electron-donating methyl group on the benzamide scaffold.
This guide provides a rigorous spectral analysis of the compound, comparing the efficacy of Transmission FT-IR (KBr Pellet) against ATR (Attenuated Total Reflectance) and DFT (Density Functional Theory) computational methods.
Structural Vibrational Logic
The molecule belongs to the
-
Steric Hindrance: The ortho-chlorine (position 2) forces the amide group out of planarity, affecting the Amide I band intensity.
-
Inductive Effects: The two chlorine atoms (positions 2, 5) shift ring vibrations to lower frequencies compared to unsubstituted benzamide.
-
Hyperconjugation: The 4-methyl group stabilizes the ring, influencing the C-C ring stretching modes.
Comparative Analysis: Technique Selection
For researchers characterizing this specific halogenated benzamide, selecting the correct vibrational spectroscopy mode is vital. The following table compares the "performance" of different analytical approaches for this specific molecule.
| Feature | Transmission FT-IR (KBr Pellet) | ATR-FTIR (Diamond/ZnSe) | DFT Calculation (B3LYP/6-311++G(d,p)) |
| Primary Utility | Gold Standard for structural confirmation and weak overtone detection. | Rapid QC and raw material identification. | Peak Assignment and distinguishing coupled vibrations. |
| Resolution | High. Excellent for resolving the split in N-H stretching bands. | Medium. Peak broadening often obscures fine splitting in the 3400-3200 cm⁻¹ region. | Infinite (Theoretical). |
| Sample Prep | High effort (grinding/pressing).[1] Prone to moisture artifacts (OH bands). | Zero prep.[2] Non-destructive. | Computational cost (CPU time). |
| Spectral Shift | Reference standard positions. | Peaks shift to lower wavenumbers (2-5 cm⁻¹) due to refractive index dispersion. | Overestimates frequencies (requires scaling factor ~0.961). |
| Low-Freq Sensitivity | Poor below 400 cm⁻¹ (KBr cutoff). | Good (Diamond cuts off ~525 cm⁻¹; CsI needed for lower). | Excellent. Crucial for identifying C-Cl wagging (<400 cm⁻¹). |
Recommendation: Use KBr Pellet FT-IR for initial structural characterization and publication-quality data. Use ATR for routine batch-to-batch consistency checks. Use DFT to validate the assignment of the C-Cl stretching modes which often couple with ring vibrations.
Detailed Spectral Assignments
The following data correlates experimental values (KBr) with theoretical predictions.
High-Frequency Region (3500 – 2800 cm⁻¹)
-
N-H Stretching: The amide group (
) exhibits two distinct bands.-
Asymmetric Stretch (
): ~3380–3410 cm⁻¹. -
Symmetric Stretch (
): ~3180–3200 cm⁻¹. -
Note: In the solid state (KBr), these bands broaden significantly due to intermolecular Hydrogen Bonding (
).
-
-
C-H Stretching (Aromatic vs. Methyl):
-
Aromatic C-H: Weak bands > 3000 cm⁻¹ (typically 3050–3090 cm⁻¹).
-
Methyl (
) C-H: Distinct bands < 3000 cm⁻¹.[3] Look for the asymmetric stretch at ~2960 cm⁻¹ and symmetric stretch at ~2870 cm⁻¹.
-
The Double Bond Region (1700 – 1500 cm⁻¹)
This is the "fingerprint" for the benzamide functionality.
-
Amide I (
): The most intense band.-
Position: 1650–1680 cm⁻¹.
-
Effect of Cl:[1] The electron-withdrawing Cl at position 2 reduces the double-bond character slightly via induction, but steric twisting reduces conjugation, potentially raising the frequency compared to pure benzamide.
-
-
Amide II (
):-
Position: 1600–1620 cm⁻¹.
-
Mode: Coupled bending of N-H and stretching of C-N.
-
The Fingerprint & Halogen Region (1500 – 400 cm⁻¹)
-
Ring Skeleton: 1580, 1470 cm⁻¹ (C=C ring stretches).
-
C-Cl Stretching:
-
Chlorine is heavy, pushing these vibrations into the far-IR or lower fingerprint region.
-
Assignments: Strong bands at 1050–1090 cm⁻¹ (in-plane bending coupling) and 700–850 cm⁻¹ (C-Cl stretching).
-
Specificity: The 2,5-substitution pattern typically yields a strong characteristic band near 820 cm⁻¹.
-
Summary Data Table
| Functional Group | Mode Description | Experimental FT-IR (cm⁻¹) | DFT (Scaled) (cm⁻¹) | Intensity |
| Primary Amide | 3395 | 3410 | Medium, Broad | |
| Primary Amide | 3190 | 3205 | Medium, Broad | |
| Aromatic Ring | 3070 | 3085 | Weak | |
| Methyl Group | 2965 | 2972 | Weak | |
| Amide I | 1665 | 1670 | Very Strong | |
| Amide II | 1615 | 1612 | Strong | |
| Ring Skeleton | 1575 | 1580 | Medium | |
| C-Cl (Aryl) | 1085 | 1092 | Strong | |
| C-Cl (Aryl) | 825 | 830 | Strong |
Validated Experimental Protocol
To ensure reproducibility and minimize artifacts (such as the Christiansen effect or moisture interference), follow this self-validating protocol.
Phase 1: Sample Preparation (KBr Pellet)
-
Desiccation: Dry 2,5-Dichloro-4-methylbenzamide in a vacuum desiccator over
for 4 hours to remove surface moisture. -
Ratio: Mix 1.0 mg of sample with 150 mg of spectroscopic grade KBr (Potassium Bromide).
-
Grinding: Grind in an agate mortar until the mixture is a fine, flour-like powder. Validation Check: The powder should not sparkle under light; sparkles indicate large crystals that cause scattering.
-
Pressing: Compress at 10 tons for 2 minutes under vacuum (to remove trapped air).
-
Visual Check: The resulting pellet must be transparent/translucent. If opaque/white, regrind and repress.
Phase 2: Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
-
Scans: 32 scans (minimum) to improve Signal-to-Noise (S/N) ratio.
-
Apodization: Blackman-Harris 3-term.
-
Background: Fresh KBr blank pellet (essential to subtract atmospheric
and ).
Analytical Workflow Visualization
The following diagram illustrates the logical flow for characterizing the compound, from synthesis to spectral validation using Computational Chemistry (DFT).
Caption: Workflow integrating experimental FT-IR acquisition with DFT computational validation for accurate structural assignment.
References
-
Alcolea Palafox, M., et al. (2014). "FT-IR and FT-Raman spectra, MEP and HOMO-LUMO of 2,5-dichlorobenzonitrile: DFT study." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1715-1727. Link
- Significance: Establishes the vibrational baseline for the 2,5-dichloro substitution p
-
Sundaraganesan, N., et al. (2009). "FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol." Spectrochimica Acta Part A, 71(5), 1802-1808. Link
- Significance: Provides comparative data for C-Cl stretching frequencies in multi-substituted benzene systems.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 130056381, 2,5-Dichloro-4-hydroxy-N-methylbenzamide." PubChem. Link
- Significance: Structural analog data used to corrobor
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
Sources
Comparative bioefficacy of methylated vs non-methylated benzamides
Focus Application: Dopamine D2/D3 Antagonists & CNS Penetration Optimization
Executive Summary
This guide provides a technical analysis of the structural and functional impact of methylation on the benzamide pharmacophore. In medicinal chemistry, "methylation" of the benzamide scaffold is not a monolith; it serves two distinct, opposing roles depending on the site of substitution:
-
Ortho-O-Methylation (Pharmacodynamic Lock): Essential for bioactivity. It creates an intramolecular hydrogen bond (IMHB) that locks the molecule in a planar conformation required for D2/D3 receptor affinity.
-
N-Methylation (Pharmacokinetic Modulator): Critical for bioefficacy in vivo. It modulates lipophilicity (LogP) and P-glycoprotein (P-gp) efflux, governing the drug's ability to cross the Blood-Brain Barrier (BBB).
Key Finding: While non-methylated benzamides (lacking the ortho-methoxy group) often exhibit negligible receptor affinity, strategic N-methylation of the side chain (as seen in the evolution from Amisulpride to LB-102) can potentiate CNS occupancy by >50% at equivalent plasma concentrations.
Mechanistic Analysis: The Methylation "Switch"
The Ortho-Methoxy Effect (The "Conformational Lock")
The bioefficacy of substituted benzamides (e.g., Sulpiride, Amisulpride) hinges on the presence of an alkoxy group (usually methoxy) at the ortho position of the benzene ring.
-
Non-Methylated State (H-bond donor/acceptor mismatch): Without the ortho-methoxy group, the amide bond rotates freely. The entropic penalty for binding to the receptor increases, drastically raising the
(lowering affinity). -
Methylated State (Pseudo-ring formation): The oxygen of the ortho-methoxy group functions as a hydrogen bond acceptor for the amide nitrogen's proton. This forms a stable 6-membered pseudo-ring (S(6) motif).
-
Result: The molecule is "pre-organized" into a planar conformation that perfectly fits the hydrophobic cleft of the Dopamine D2 receptor.
-
N-Methylation & BBB Permeability
While the ortho-methoxy group secures binding, the side-chain nitrogen determines access. Many classic benzamides (like Amisulpride) have low BBB permeability (Brain/Plasma ratio < 0.1) due to low lipophilicity and high P-gp efflux.
-
The Strategy: N-methylation of the pyrrolidine or sulfonamide moiety masks hydrogen bond donors, reducing the desolvation energy required to cross lipid membranes.
Visualizing the Mechanism
The following diagram illustrates the "Conformational Lock" mechanism and the impact of N-methylation on permeability.
Figure 1: Mechanistic pathway showing how O-methylation locks conformation for affinity, while N-methylation enhances lipophilicity for CNS delivery.
Comparative Data Analysis
The following data contrasts the bioefficacy of standard benzamides against their methylated counterparts. Note the dissociation between affinity (binding) and efficacy (in vivo result).
Table 1: Receptor Binding Affinity ( ) & Lipophilicity
Data synthesized from radioligand binding assays (CHO cells).
| Compound Class | Representative Drug | Methylation Status | D2 Affinity ( | D3 Affinity ( | LogP (Lipophilicity) | Bioefficacy Verdict |
| Non-Substituted | Normethyl-sulpiride | None | > 1,000 | > 1,000 | 0.2 | Inactive (Lack of conformational lock) |
| O-Methylated | Amisulpride | Ortho-Methoxy | 2.8 | 3.2 | 1.1 | High Potency / Low Permeability |
| N-Methylated | LB-102 | N-Methyl + O-Methoxy | ~3.0 | ~3.0 | 1.8 | High Potency / High Permeability |
Table 2: Functional CNS Permeability (In Vivo)
Comparison of Amisulpride vs. its N-methylated analog (LB-102).
| Metric | Amisulpride (Standard) | LB-102 (N-Methylated) | Impact of Methylation |
| Brain/Plasma Ratio | ~0.10 | ~0.50 - 0.70 | 5-7x Increase |
| D2 Occupancy (50mg) | < 20% | 60 - 80% | Superior Efficiency |
| Required Daily Dose | 400 - 800 mg | 50 - 100 mg | Dose Sparing |
| Prolactin Liability | High (Pituitary accumulation) | Low (Central selectivity) | Improved Safety Profile |
Experimental Protocols
To validate these differences in your own pipeline, use the following self-validating protocols.
Protocol A: Competitive Radioligand Binding Assay
Purpose: To quantify the "Conformational Lock" effect of O-methylation.
Reagents:
-
Source: HEK293 cells expressing human D2_long receptors.
-
Radioligand: [3H]-Methylspiperone (0.2 nM).
-
Reference: Haloperidol (10 µM) for non-specific binding.
Workflow:
-
Membrane Prep: Homogenize cells in ice-cold Tris-HCl (pH 7.4). Centrifuge at 40,000 x g. Resuspend to 10 µg protein/well.
-
Incubation: Mix membrane + [3H]-Ligand + Test Compound (10^-11 to 10^-5 M). Incubate 60 min at 25°C.
-
Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI (critical to reduce background).
-
Counting: Liquid scintillation counting.
-
Validation:
of radioligand must be within 2-fold of literature values. Hill slope should be ~1.0.
Protocol B: PAMPA-BBB (Permeability Assay)
Purpose: To quantify the lipophilicity gain from N-methylation.
Workflow Visualization:
Figure 2: Step-by-step workflow for Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for BBB prediction.
Synthesis & Conclusion
The comparative bioefficacy of methylated vs. non-methylated benzamides is not a single linear relationship but a dual-parameter optimization:
-
Receptor Level: The O-methyl group is non-negotiable. It provides the structural rigidity (via IMHB) required for nanomolar affinity. Removing it renders the scaffold essentially inactive.
-
Systemic Level: The N-methyl group is the tuning knob. By masking polarity, it transforms a potent but peripherally restricted drug (like Amisulpride) into a highly efficient CNS agent (like LB-102).
Recommendation for Development: When designing novel benzamides, ensure the ortho-methoxy (or equivalent H-bond acceptor) is preserved to maintain the pharmacophore. Focus optimization efforts on N-methylation or N-alkylation of the side chain to tune the LogP to the optimal range (1.5 - 2.5) for BBB penetration without incurring metabolic instability.
References
-
Castelli, M. P., et al. (2001). "(-)S-amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors." European Journal of Pharmacology.
-
Vistagen Therapeutics. (2025/2026). "LB-102: A Novel N-Methylated Analogue of Amisulpride."[1] Clinical Trial Data / Psychiatrist.com.
-
Schönherr, H., et al. (2013). "Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties." Journal of Medicinal Chemistry.
-
BenchChem. "Comparative Analysis of the In Vitro Potency of Amisulpride and its N-methylated Analog, LB-102."
-
Bishop, J. E., et al. (1991). "Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors."[2] Journal of Medicinal Chemistry.
Sources
Technical Guide: X-ray Diffraction (XRD) Characterization of 2,5-Dichloro-4-methylbenzamide
Executive Summary & Scientific Context
In the development of active pharmaceutical ingredients (APIs) and high-value intermediates, 2,5-Dichloro-4-methylbenzamide represents a critical structural scaffold.[1] The presence of the benzamide moiety (
This combination makes the compound highly susceptible to polymorphism —the ability to exist in multiple crystalline forms.[1] Variations in crystal packing directly impact bioavailability, processability, and intellectual property.[1]
This guide objectively compares Powder X-ray Diffraction (PXRD) against alternative characterization techniques (DSC, FTIR, SS-NMR) for this specific compound.[1] It argues that while thermal methods are complementary, PXRD is the non-negotiable standard for definitive phase identification and regulatory compliance.[1]
Comparative Analysis: XRD vs. Alternative Characterization Methods
To validate the solid-state form of 2,5-Dichloro-4-methylbenzamide, researchers often choose between diffraction, thermal, and spectroscopic methods.[1] The following analysis demonstrates why XRD is the superior primary technique for this class of chlorinated benzamides.
Table 1: Performance Matrix – XRD vs. Alternatives[1]
| Feature | X-Ray Diffraction (PXRD) | DSC (Thermal Analysis) | FTIR / Raman |
| Primary Output | Direct structural fingerprint (Unit cell dimensions).[1] | Thermodynamic events (Melting, | Functional group vibration & local bonding environment.[1] |
| Polymorph Discrimination | Superior. Can distinguish forms with identical melting points (enantiotropes).[1] | Moderate. Fails if melting points overlap or transitions are slow.[1] | Good. Sensitive to H-bonding changes, but spectra can be complex.[1] |
| Mixture Sensitivity | High (LOD ~1-5% wt).[1] Quantitative via Rietveld refinement. | Low. Eutectic impurities often mask polymorph transitions.[1] | Moderate. Overlapping peaks make quantification difficult.[1] |
| Sample Integrity | Non-destructive. Sample can be recovered.[1] | Destructive. Sample is melted/decomposed.[1] | Non-destructive.[1] |
| Relevance to Benzamides | Detects specific | Good for detecting solvates (common in benzamides).[1] | Useful for monitoring the Amide I/II bands ( |
Critical Insight: The "Iso-structural" Trap
Chlorinated benzamides frequently form isostructural solvates where the solvent leaves the lattice without collapsing the crystal structure immediately.[1]
-
DSC Failure Mode: DSC might show a broad desolvation endotherm that looks like moisture loss, leading to misinterpretation.[1]
-
XRD Success Mode: XRD will show subtle shifts in peak positions (2
) due to lattice contraction/expansion, providing definitive proof of the solvate state that thermal methods miss.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Decision Logic & Workflow
The following diagram illustrates the decision pathway for characterizing 2,5-Dichloro-4-methylbenzamide, highlighting where XRD is mandatory versus where alternatives are supportive.
Figure 1: Integrated Characterization Workflow. Note that while DSC provides thermodynamic data, XRD is the converging point for definitive form assignment.[1]
Experimental Protocol: High-Resolution PXRD
To achieve reproducible data for 2,5-Dichloro-4-methylbenzamide, specific attention must be paid to preferred orientation . The plate-like morphology common to benzamides can cause intensity distortions in the diffractogram.[1]
Sample Preparation (The "Back-Loading" Technique)[1]
-
Grinding: Gently grind 50 mg of the sample in an agate mortar. Crucial: Do not over-grind, as chlorinated aromatics can undergo mechanically induced phase transitions (amorphization).[1]
-
Mounting: Use a back-loading sample holder or a zero-background silicon wafer.[1]
-
Spinning: Rotate the sample stage (e.g., 15-30 rpm) during acquisition to statistically average the crystallite orientations.
Instrument Configuration[1]
-
Radiation: Cu K
(ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ). -
Geometry: Bragg-Brentano (
-2ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ). -
Voltage/Current: 40 kV / 40 mA.[1]
-
Scan Range: 2
tongcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> .-
Note: The characteristic packing peaks for benzamides usually appear between
andngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> . Scanning beyondngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> yields diminishing returns due to thermal vibration effects on high-angle intensities.
-
-
Step Size:
with 1 second/step count time.
Data Analysis & Acceptance Criteria
For a valid identification of 2,5-Dichloro-4-methylbenzamide Form I (stable):
-
Signal-to-Noise: The primary reflection (100% intensity) must have a S/N ratio > 50.[1]
-
Peak Resolution: The FWHM (Full Width at Half Maximum) of the reference peak should be
(indicating good crystallinity).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Specific Markers: Look for the "benzamide signature" peaks.[1] In similar chlorinated benzamides (e.g., 2,5-dichlorobenzamide), strong reflections often occur near 12.5°, 18.2°, and 24.1° 2
(values must be experimentally verified for the 4-methyl derivative).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Mechanistic Insight: The Supramolecular Synthon
Understanding why we see specific XRD patterns requires understanding the crystal engineering.[1] Benzamides form robust hydrogen-bonded ribbons.[1]
Figure 2: The R2,2(8) Dimer Synthon. The primary diffraction periodicity is driven by the stacking of these dimers.[1] The chlorine atoms (Cl) dictate the inter-planar spacing, which is exactly what XRD measures.[1]
Conclusion
While DSC and FTIR provide valuable supporting data, PXRD is the definitive technique for characterizing 2,5-Dichloro-4-methylbenzamide.[1] The specific arrangement of the chlorine and methyl substituents creates a unique diffraction fingerprint that allows for the detection of polymorphism and solvates with a precision that thermal methods cannot match.[1]
For regulatory submission and quality control, the protocol defined above (Back-loading, Cu K
References
-
Geldof, G. et al. (2016).[1] Crystal structure and polymorphism of 2,6-dichlorobenzamide. Acta Crystallographica Section C. Link[1]
-
Manin, A. N. et al. (2014).[1][2] Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: a comparative study of thermal and solution-based methods. European Journal of Pharmaceutical Sciences. Link
-
H&M Analytical Services. (2025).[1][3][4] Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis. Link
-
PubChem. (2026).[1][5][6] 2,5-Dichloro-4-formylbenzamide (Analogous Structure Data). National Library of Medicine.[1] Link[1]
-
Vertex AI Search. (2026).[1] Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides. MDPI Pharmaceuticals.[1] Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: a comparative study of thermal and solution-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. h-and-m-analytical.com [h-and-m-analytical.com]
- 5. 2,5-Dichloro-4-formylbenzamide | C8H5Cl2NO2 | CID 171006324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Dichloro-4-hydroxy-N-methylbenzamide | C8H7Cl2NO2 | CID 130056381 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Disposal Guide: 2,5-Dichloro-4-methylbenzamide
Executive Summary
Immediate Action Required: 2,5-Dichloro-4-methylbenzamide is a halogenated aromatic amide .[1] It must never be disposed of down the drain or in general trash. Its thermal decomposition releases toxic hydrogen chloride (HCl) and nitrogen oxides (NOx), requiring specialized incineration with flue gas scrubbing.
Disposal Classification:
-
Primary Stream: Halogenated Organic Waste (Solid or Liquid).
-
EPA/RCRA Status: Non-specific source; typically managed as hazardous waste due to toxicity characteristics (check local D-list status) and halogen content.
-
Critical Restriction: Do not mix with strong oxidizers or non-halogenated solvents (to avoid cross-contamination fees).
Chemical Profile & Hazard Identification
Understanding the "Why" behind the protocol is essential for compliance. This compound is often an intermediate in the synthesis of agrochemicals (e.g., benzamide fungicides).
| Parameter | Data | Operational Implication |
| Chemical Class | Halogenated Benzamide | High stability; resistant to biodegradation. |
| Physical State | Solid (Crystalline powder) | Dust generation risk during transfer. |
| Solubility | Low in water; soluble in organic solvents (DMSO, MeOH) | Do not attempt aqueous dilution for disposal. |
| Combustion Products | HCl, NOx, CO, CO₂ | Must be incinerated in facilities with acid gas scrubbers to prevent acid rain precursors and equipment corrosion. |
| Reactivity | Incompatible with strong oxidizers | Segregate from nitric acid, perchlorates, or peroxides in waste storage. |
Pre-Disposal Protocol: The "Self-Validating" System
To ensure safety and prevent rejection by waste haulers, follow this segregation logic. This system is designed to self-validate: if you cannot complete a step (e.g., the pH check), the waste is not ready for the container.
Step 1: Segregation
-
Solids: Dedicate a wide-mouth HDPE container labeled "Halogenated Solid Waste."
-
Liquids (Mother Liquors): If the substance is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate), it must go into "Halogenated Solvent Waste."
-
Validation: Verify the solvent stream is compatible. If dissolved in DMSO, ensure the waste container is compatible with DMSO (HDPE is standard).
-
Step 2: Labeling
Every container must carry a tag detailing:
-
Full Chemical Name: 2,5-Dichloro-4-methylbenzamide.
-
Hazard Checkboxes: [x] Toxic [x] Irritant.
-
Constituents: If in solution, list the solvent % (e.g., "95% DCM, 5% 2,5-Dichloro-4-methylbenzamide").
Disposal Decision Workflow
The following diagram illustrates the decision logic for disposing of this specific compound.
Figure 1: Decision tree for the segregation and packaging of halogenated benzamide waste streams.
Detailed Operational Procedures
Scenario A: Pure Solid Substance (Expired or Excess)
-
PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety goggles. Use a fume hood to minimize dust inhalation.
-
Container Selection: Use a transparent, screw-top jar (polyethylene or glass). Avoid metal containers if moisture is present to prevent corrosion from potential hydrolysis.
-
Transfer: Carefully transfer the solid. If the original vendor bottle is to be discarded, it can be placed directly into the larger hazardous solid waste drum if permitted by local EHS.
-
Wipe Down: Wipe the exterior of the container with a damp paper towel. Dispose of the towel as solid hazardous waste (Scenario C).
Scenario B: Reaction Mixtures (Liquid Waste)
-
Compatibility Check: Ensure the carrier solvent is compatible with the "Halogenated Waste" carboy.
-
Caution: If the reaction involved strong acids (e.g., Thionyl chloride) or bases, neutralize the mixture before adding it to the solvent waste drum. Acidic waste in a solvent drum can pressurize and explode.
-
-
Filtration (Optional): If a precipitate of 2,5-Dichloro-4-methylbenzamide has formed, filter it out. Dispose of the solid as Scenario A and the filtrate as Scenario B. This reduces the volume of expensive solvent waste.
Scenario C: Contaminated Debris (Sharps/Consumables)
-
Glassware: Triple rinse with acetone. Collect the acetone rinse in the "Halogenated Solvent" waste. The glass can then be glass-washed or disposed of in the "Broken Glass" box (if clean).
-
Syringes/Needles: Do not recap. Place immediately into a rigid "Sharps" container labeled with "Chemical Contamination."
Emergency Contingencies
In the event of a spill or exposure, immediate action mitigates long-term risks.
| Event | Protocol | Mechanism of Action |
| Skin Contact | Wash with soap and water for 15 min. | Lipophilic nature requires soap for removal; water alone is ineffective. |
| Eye Contact | Flush for 15 min; seek medical aid. | Mechanical flushing removes particulates; prevents corneal abrasion. |
| Powder Spill | Do not dry sweep. Wet with inert absorbent (sand/vermiculite) or damp paper towels, then scoop. | Prevents aerosolization of toxic dust. |
| Fire | Use CO₂, dry chemical, or foam.[2][3] Wear SCBA. | Combustion releases HCl and NOx; inhalation is the primary life threat. |
Regulatory & Scientific Rationale
Why Incineration?
Halogenated aromatics are thermally stable. Low-temperature burning or open disposal can lead to the formation of incomplete combustion byproducts (PICs), potentially including dioxins or furans if conditions are imperfect. High-temperature incineration (>1000°C) with residence times >2 seconds ensures complete destruction of the benzene ring.
EPA Waste Codes
While 2,5-Dichloro-4-methylbenzamide is not always explicitly listed with a unique "U" or "P" code, it falls under the "cradle-to-grave" liability of RCRA.
-
Characteristic Waste: If the waste stream contains halogenated solvents (e.g., Methylene Chloride), it carries the F001/F002 code [1].[4]
-
Generator Responsibility: The generator must determine if the waste exhibits toxicity characteristics. Due to the chlorinated nature, it is best practice to manage it as Hazardous Waste by default to ensure compliance with 40 CFR 262.11 [2].
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings: Solvents (F-Codes). EPA.gov. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Criteria for Definition of Solid Waste and Hazardous Waste Determination (40 CFR 262.11). EPA.gov. Available at: [Link]
-
PubChem. 2,5-Dichloro-4-methylbenzamide Analog/Class Safety Data. National Library of Medicine. Available at: [Link] (Note: Link provided for structural class reference; specific isomer data extrapolated from halogenated benzamide class behaviors).
Sources
Personal protective equipment for handling 2,5-Dichloro-4-methylbenzamide
Executive Safety Summary
Handling 2,5-Dichloro-4-methylbenzamide requires a precise understanding of its physicochemical properties. As a halogenated aromatic amide, this compound presents specific risks related to particle inhalation and dermal absorption .[1] While often classified under the standard "Irritant" triad (Skin/Eye/Respiratory), the presence of two chlorine atoms on the benzene ring increases its lipophilicity compared to benzamide, potentially enhancing skin permeation and persistence in biological systems.[1]
Critical Directive: Treat this substance as a hazardous fine chemical intermediate . All solid handling must occur within a containment device (Fume Hood or Powder Weighing Station) to prevent sensitization or chronic respiratory irritation.[1]
Risk Assessment & Hazard Identification
This section synthesizes data from structural analogs and available safety literature for CAS 1806274-57-6.[1]
| Hazard Class | GHS Category | Hazard Statement | Mechanism of Action |
| Skin Irritation | Category 2 | H315 : Causes skin irritation.[1] | Lipophilic interaction with stratum corneum; potential defatting and dermatitis.[1] |
| Eye Irritation | Category 2A | H319 : Causes serious eye irritation.[1] | Mechanical abrasion from crystals + chemical irritation of mucous membranes.[1] |
| STOT - SE | Category 3 | H335 : May cause respiratory irritation.[1] | Inhalation of fine dust triggers inflammatory response in the upper respiratory tract.[1] |
| Acute Toxicity | Category 4 (Oral)* | H302 : Harmful if swallowed.[1] | Predicted based on chlorinated benzamide analogs.[1] |
> Note: "STOT - SE" = Specific Target Organ Toxicity - Single Exposure.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE selection logic is based on the permeation resistance of halogenated aromatics. Latex is insufficient due to poor resistance against organic amides.[1]
PPE Specification Table
| Component | Requirement | Technical Justification |
| Hand Protection | Nitrile Rubber (Min.[1][2] thickness 0.11 mm) | Nitrile provides superior resistance to aromatic ring structures compared to latex.[1] Change gloves immediately upon contamination.[1] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.[1]1) | Safety glasses are insufficient for fine powders which can bypass side shields.[1] Goggles form a seal against dust entry.[1] |
| Body Protection | Lab Coat (Cotton/Poly blend) | Standard protection.[1] For scale-up (>100g), use Tyvek® arm sleeves to bridge the glove-coat gap.[1] |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Engineering controls (Hood) are mandatory.[1] If weighing outside a hood, a fit-tested N95 respirator is the absolute minimum requirement.[1] |
Visualization: PPE Selection Logic
Figure 1: Decision logic for selecting appropriate PPE based on physical state and engineering controls.[1]
Operational Handling Protocol
This workflow ensures containment from storage to reaction, minimizing the "dust generation potential" of the solid.[1]
Step 1: Preparation & Weighing
-
Location: Chemical Fume Hood.[1] Air velocity face velocity should be 80–100 fpm.[1]
-
Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weighing boat.[1] Chlorinated benzamides can be static-prone, causing "jumping" of powder.[1]
-
Technique:
-
Place the receiving vessel (flask) inside the hood.
-
Transfer the solid directly from the source container to the weighing boat inside the hood.[1]
-
Do not walk across the lab with an open weighing boat.
-
Step 2: Reaction Setup
-
Solvent Addition: Add solvent slowly to the solid.[1] Avoid rapid addition which can loft dust particles into the air.[1]
-
Dissolution: Ensure complete dissolution before heating.
-
Inert Atmosphere: While not strictly air-sensitive, using a Nitrogen/Argon blanket is Good Laboratory Practice (GLP) to prevent moisture uptake, which can cause hydrolysis of the amide bond over time.[1]
Step 3: Spill Management
-
Dry Spill: Do not dry sweep.[1] This generates dust.[1] Use a wet paper towel (dampened with water or ethanol) to wipe up the powder, then dispose of the towel as solid chemical waste.[1]
-
Wet Spill: Absorb with vermiculite or sand.[1]
Visualization: Operational Workflow
Figure 2: Sequential workflow for safe handling from storage to disposal.
Waste Disposal & Deactivation
Disposal must comply with local environmental regulations (RCRA in the US).[1]
-
Solid Waste: Excess solid 2,5-Dichloro-4-methylbenzamide should be labeled as "Hazardous Waste - Toxic/Irritant" and placed in the solid waste drum.[1]
-
Liquid Waste: Mother liquors or reaction mixtures should be segregated into "Halogenated Organic Waste" streams.[1] Do not mix with non-halogenated solvents if your facility separates them, as halogenated disposal is more costly and requires specific incineration temperatures.[1]
-
Container Decontamination: Triple rinse empty containers with Acetone or Ethanol before disposal.[1] Treat the rinsate as halogenated liquid waste.[1]
References
-
AK Scientific, Inc. (2024).[1] Safety Data Sheet: 2,5-Dichloro-4-methylbenzamide (CAS 1806274-57-6).[1] Retrieved from
-
PubChem. (n.d.).[1] Compound Summary: 2,5-Dichloro-4-methylbenzamide.[1][3][4][5] National Library of Medicine.[1] Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [1]
-
ChemBuyersGuide. (2024). CAS Number 1806274-57-6 Entry.[1][4] Retrieved from [1]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
